Jbj-09-063 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H30ClFN4O3S |
|---|---|
Molecular Weight |
593.1 g/mol |
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C31H29FN4O3S.ClH/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31;/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38);1H |
InChI Key |
WRPISHRFWKJLSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Jbj-09-063 Hydrochloride: A Technical Guide to its Mechanism of Action as a Mutant-Selective Allosteric EGFR Inhibitor
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the mechanism of action of Jbj-09-063 hydrochloride, a potent and selective epidermal growth factor receptor (EGFR) inhibitor.
Core Mechanism of Action
This compound is a fourth-generation, orally bioavailable, mutant-selective allosteric inhibitor of EGFR.[1][2][3][4] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), Jbj-09-063 binds to a distinct allosteric site on the EGFR kinase domain.[5] This unique binding mode allows it to effectively inhibit EGFR signaling in the context of mutations that confer resistance to previous generations of TKIs, particularly the C797S mutation.[1][2][5] The compound has demonstrated significant activity against various EGFR mutations, including those that are sensitive and resistant to existing therapies.[1][2]
The binding of this compound to the allosteric site induces a conformational change in the EGFR protein, which in turn inhibits its kinase activity. This leads to a downstream blockade of key signaling pathways that are critical for tumor cell proliferation and survival. Specifically, this compound has been shown to significantly inhibit the phosphorylation of EGFR itself, as well as the downstream signaling proteins Akt and ERK1/2.[1][2][3][4][6][7]
Quantitative Data: Inhibitory Activity
The potency of this compound has been quantified against various clinically relevant EGFR mutations. The following table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro enzymatic and cell-based assays.
| Target | IC50 (nM) | Assay Type |
| EGFR L858R | 0.147 | Enzymatic |
| EGFR L858R/T790M | 0.063 | Enzymatic |
| EGFR L858R/T790M/C797S | 0.083 | Enzymatic |
| EGFR LT/L747S | 0.396 | Enzymatic |
| Ba/F3 Cells (expressing mutant EGFR) | 50 | Cell-based |
| Ba/F3 Cells (with Cetuximab) | 6 | Cell-based |
Data sourced from multiple references.[1][2][3][4][6]
Signaling Pathway Inhibition
This compound effectively abrogates the downstream signaling cascades initiated by mutant EGFR. The diagram below illustrates the canonical EGFR signaling pathway and the points of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by Jbj-09-063.
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of in vitro and in vivo experiments. Below are generalized methodologies for the key assays cited in the literature.
-
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of recombinant EGFR mutants.
-
Methodology: A common method is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8]
-
Recombinant EGFR kinase domains (e.g., L858R/T790M, L858R/T790M/C797S) are incubated with a substrate peptide and ATP in a reaction buffer.
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and HTRF detection reagents (e.g., a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin to detect a biotinylated substrate) are added.
-
The HTRF signal is read on a compatible plate reader, and the IC50 values are calculated from the dose-response curves.
-
-
Objective: To assess the effect of this compound on the growth of cancer cells harboring EGFR mutations.
-
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a frequently used method.[5][8]
-
Cells (e.g., Ba/F3 cells engineered to express specific EGFR mutations) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
The IC50 values for cell growth inhibition are determined from the resulting dose-response curves.
-
-
Objective: To determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Methodology:
-
Cancer cell lines with relevant EGFR mutations are treated with this compound at various concentrations for a specific duration.
-
Following treatment, the cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of EGFR, Akt, and ERK1/2.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to assess the degree of phosphorylation inhibition.
-
The following diagram outlines the general workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for Jbj-09-063 evaluation.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant non-small cell lung cancer. Its allosteric mechanism of action allows it to overcome key resistance mechanisms that limit the efficacy of other EGFR inhibitors. The potent and selective inhibition of mutant EGFR and its downstream signaling pathways, as demonstrated by the comprehensive in vitro and in vivo data, underscores its potential as a valuable therapeutic agent. Further research and clinical development are warranted to fully elucidate its clinical utility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JBJ-09-063 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Jbj-09-063 hydrochloride: A Fourth-Generation Allosteric EGFR Inhibitor
A Technical Whitepaper for Drug Development Professionals
This document provides an in-depth technical overview of the discovery, synthesis, and preclinical characterization of Jbj-09-063 hydrochloride, a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Developed to address acquired resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), Jbj-09-063 represents a significant advancement in the field. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological and chemical processes.
Introduction: Overcoming Resistance in EGFR-Mutant NSCLC
First, second, and third-generation EGFR TKIs have revolutionized the treatment of NSCLC harboring activating EGFR mutations. However, the emergence of on-target resistance mutations, most notably T790M and C797S, ultimately limits their efficacy.[1] Third-generation covalent inhibitors like osimertinib, while effective against the T790M "gatekeeper" mutation, are rendered ineffective by the C797S mutation, which prevents the crucial covalent bond formation in the ATP-binding site.[1][2]
This challenge spurred the development of fourth-generation inhibitors that employ a different mechanism of action. Jbj-09-063 is an allosteric inhibitor, binding to a pocket distinct from the ATP-binding site.[3][4] This allows it to bypass resistance mechanisms that affect ATP-competitive binding, offering a therapeutic option for patients with triple-mutant (e.g., L858R/T790M/C797S) EGFR NSCLC.[1]
Discovery of Jbj-09-063: A Scaffold Hopping Approach
The discovery of Jbj-09-063 was the result of a strategic "scaffold hopping" approach, building upon a previous isoindolinone-based allosteric inhibitor, JBJ-04-125-02. While potent, the isoindolinone scaffold, with its combination of amide and phenol groups, presented a potential risk of chemical instability.[2][5] The research aimed to identify a new chemical scaffold that retained high potency against mutant EGFR while eliminating this liability.[2][5]
This led to the exploration of a quinazolinone core. The optimization of this new series culminated in the identification of compound 34 , later designated as Jbj-09-063.[2][5] This novel compound demonstrated superior potency and favorable pharmacokinetic properties, establishing it as an improved in vivo tool compound for targeting osimertinib-resistant NSCLC.[2]
Synthesis of this compound
The synthesis of Jbj-09-063 is achieved through a multi-step process, as detailed in the supplementary materials of Gero et al., 2022. The following diagram outlines the key synthetic transformations.
Note: The detailed, step-by-step synthetic protocol with specific reagents, reaction conditions, and purification methods is proprietary and detailed within the primary literature. Researchers should refer to Gero et al., Bioorg Med Chem Lett, 2022, for the complete experimental procedures.
Mechanism of Action and Signaling Pathway
Jbj-09-063 functions as a negative allosteric modulator of mutant EGFR.[6] It binds to a pocket on the EGFR kinase domain that is spatially distinct from the ATP-binding site. This binding stabilizes an inactive conformation of the kinase, thereby preventing the phosphorylation of EGFR and the subsequent activation of downstream pro-survival signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways.[6][7][8] A critical feature of Jbj-09-063 is its ability to form a hydrogen bond with Aspartate 855 (D855) and a pi-stacking interaction with Phenylalanine 856 (F856) within the DFG motif of the kinase domain, as confirmed by co-crystal structure analysis (PDB: 7JXQ).[9]
References
- 1. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 4. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Target Validation of Jbj-09-063 Hydrochloride in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with mutations in the Epidermal Growth Factor Receptor (EGFR) being a key driver in a significant subset of patients. While tyrosine kinase inhibitors (TKIs) targeting EGFR have transformed the treatment landscape, the emergence of resistance mutations necessitates the development of novel therapeutic strategies. Jbj-09-063 hydrochloride is a potent, mutant-selective, allosteric inhibitor of EGFR that has demonstrated significant preclinical activity in NSCLC models, including those harboring TKI-resistant mutations. This document provides a comprehensive technical overview of the target validation of Jbj-09-063, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Introduction: The Challenge of EGFR-Mutant NSCLC and the Advent of Allosteric Inhibition
Activating mutations in EGFR, such as the L858R point mutation and exon 19 deletions, lead to constitutive activation of downstream signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways, promoting cell proliferation, survival, and metastasis.[1][2] First and second-generation EGFR TKIs, which compete with ATP at the kinase domain, have shown clinical benefit. However, their efficacy is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation. Third-generation TKIs, such as osimertinib, were designed to overcome T790M-mediated resistance but can be rendered ineffective by subsequent mutations like C797S.
Jbj-09-063 represents a novel approach to circumventing these resistance mechanisms. As a mutant-selective allosteric inhibitor, it binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[3][4] This allows it to inhibit EGFR activity in a non-competitive manner and maintain efficacy against mutations that confer resistance to traditional TKIs.[3]
Mechanism of Action of this compound
Jbj-09-063 functions as an allosteric inhibitor of mutant EGFR.[3] Its binding to a pocket remote from the ATP-binding site induces a conformational change in the kinase domain, thereby inhibiting its catalytic activity. This mechanism is particularly effective against EGFR harboring activating mutations. A key aspect of its action is the significant inhibition of the phosphorylation of EGFR itself, as well as downstream signaling molecules Akt and ERK1/2.[5][6] This blockade of critical signaling cascades ultimately leads to the suppression of tumor cell growth and proliferation.
Signaling Pathway of Jbj-09-063 Inhibition in EGFR-Mutant NSCLC
Caption: Jbj-09-063 allosterically inhibits mutant EGFR, blocking downstream signaling pathways.
Quantitative Data Summary
The preclinical efficacy of Jbj-09-063 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of Jbj-09-063 against Mutant EGFR
| EGFR Mutant | IC50 (nM) | Cell Line | Assay Type | Reference |
| L858R | 0.147 | Ba/F3 | Cell Viability | [5][6][7] |
| L858R/T790M | 0.063 | Ba/F3 | Cell Viability | [5][6][7] |
| L858R/T790M/C797S | 0.083 | Ba/F3 | Cell Viability | [5][6][7] |
| LT/L747S | 0.396 | Ba/F3 | Cell Viability | [5][7] |
| Ba/F3 (alone) | 50 | Ba/F3 | Cell Viability | [8] |
| Ba/F3 (with Cetuximab) | 6 | Ba/F3 | Cell Viability | [8] |
Table 2: In Vivo Efficacy of Jbj-09-063 in NSCLC Xenograft Models
| Xenograft Model | EGFR Mutation | Treatment and Dose | Outcome | Reference |
| H1975 | L858R/T790M | 50 mg/kg and 100 mg/kg | Dose-dependent decrease in tumor volume, as effective as osimertinib. | [3][8] |
| DFCI52 (PDX) | L858R/T790M | 50 mg/kg | Similar efficacy to osimertinib, with more rapid tumor outgrowth after dosing cessation. | [3][8] |
| H3255GR-C797S | L858R/T790M/C797S | Combination with osimertinib | Enhanced efficacy compared to single agents. | [3] |
| DFCI52-C797S | L858R/T790M/C797S | Combination with osimertinib | Enhanced efficacy compared to single agents. | [3] |
Table 3: Pharmacokinetic Parameters of Jbj-09-063 in Mice
| Parameter | Value | Route of Administration | Reference |
| IV Clearance | 5.0 ml/min/kg | Intravenous (i.v.) | [8] |
| Bioavailability | 14.6% | Oral (p.o.) | [8] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of Jbj-09-063.
Cell Lines and Culture Conditions
-
Ba/F3 cells expressing various EGFR mutations were cultured in RPMI media.[3]
-
H1975 and H3255 human NSCLC cell lines were cultured in RPMI media.[3]
-
The DFCI52 patient-derived cell line was also maintained in RPMI media.[3]
In Vitro Cell Viability Assays
The inhibitory effect of Jbj-09-063 on cell growth was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of Jbj-09-063 using a luminescence-based assay.
-
Protocol:
-
Cells were seeded in 96-well plates at an appropriate density.
-
After allowing the cells to adhere overnight, they were treated with a serial dilution of this compound.
-
The plates were incubated for 72 hours.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was performed according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
-
Data was normalized to DMSO-treated controls, and IC50 values were calculated using non-linear regression analysis.
-
Western Blot Analysis for Protein Phosphorylation
Western blotting was used to determine the effect of Jbj-09-063 on the phosphorylation of EGFR and its downstream targets.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for assessing protein phosphorylation via Western blot.
-
Protocol:
-
NSCLC cells were treated with various concentrations of Jbj-09-063 for 24 hours.[3]
-
Cells were lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phosphorylated EGFR, Akt, and ERK1/2.
-
After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
The anti-tumor efficacy of Jbj-09-063 was evaluated in mouse xenograft models of NSCLC.
-
Animal Models:
-
H1975, DFCI52, H3255GR-C797S, and DFCI52-C797S cells were implanted subcutaneously into immunocompromised mice.[3]
-
-
Treatment:
-
Once tumors reached a palpable size, mice were randomized into treatment groups.
-
This compound was administered orally at the indicated doses.[8]
-
Tumor volume was measured regularly using calipers.
-
-
Endpoint:
-
The study was terminated when tumors in the control group reached a predetermined size, and the tumor growth inhibition was calculated.
-
Pharmacokinetic Studies
Pharmacokinetic properties of Jbj-09-063 were assessed in mice.
-
Administration:
-
Jbj-09-063 was administered both intravenously (3 mg/kg) and orally (20 mg/kg).[8]
-
-
Sampling:
-
Blood samples were collected at various time points after administration.
-
-
Analysis:
-
Plasma concentrations of Jbj-09-063 were determined by LC-MS/MS.
-
Pharmacokinetic parameters, including clearance and bioavailability, were calculated.
-
Conclusion and Future Directions
The comprehensive preclinical data strongly support the target validation of this compound as a promising therapeutic agent for EGFR-mutant NSCLC. Its unique allosteric mechanism of action allows it to overcome common resistance mechanisms that limit the efficacy of current EGFR TKIs. The potent in vitro activity against a range of EGFR mutations, including the challenging T790M and C797S variants, coupled with significant in vivo tumor growth inhibition, underscores its clinical potential.
Future research should focus on further elucidating the mechanisms of resistance to allosteric inhibitors, exploring rational combination strategies to enhance efficacy and delay the onset of resistance, and advancing Jbj-09-063 into clinical trials to evaluate its safety and efficacy in patients with advanced EGFR-mutant NSCLC. The continued development of novel agents like Jbj-09-063 is crucial for improving outcomes for this patient population.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. JBJ-09-063 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Unraveling the Molecular Grips: A Technical Guide to the Jbj-09-063 Hydrochloride Binding Site on EGFR
For Immediate Release
BOSTON, MA – In the intricate dance of targeted cancer therapy, understanding the precise interaction between a drug and its molecular target is paramount. This whitepaper provides a detailed technical overview of the binding characteristics of Jbj-09-063 hydrochloride, a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and drug development professionals, this guide synthesizes crystallographic data, quantitative binding affinities, and key experimental methodologies to illuminate the core of Jbj-09-063's mechanism of action.
This compound has emerged as a promising agent against therapy-resistant forms of EGFR, particularly those harboring mutations that confer resistance to conventional ATP-competitive inhibitors.[1][2] Its allosteric mode of action, targeting a site distinct from the highly conserved ATP-binding pocket, represents a key strategy to overcome acquired resistance in non-small cell lung cancer (NSCLC).[3]
Quantitative Analysis of Binding Affinity
This compound demonstrates exceptional potency against various clinically relevant EGFR mutants. The following table summarizes its inhibitory concentrations (IC50) as determined by in vitro kinase assays.
| EGFR Mutant | IC50 (nM) |
| EGFR L858R | 0.147 |
| EGFR L858R/T790M | 0.063 |
| EGFR L858R/T790M/C797S | 0.083 |
| EGFR LT/L747S | 0.396 |
Data sourced from multiple studies.[2][4]
The Allosteric Binding Pocket: A Structural Perspective
The definitive elucidation of the Jbj-09-063 binding site comes from a 1.8 Å co-crystal structure of the inhibitor in complex with the EGFR T790M/V948R mutant (PDB ID: 7JXQ). This high-resolution structure reveals that Jbj-09-063 nestles into a novel allosteric pocket.
Key molecular interactions underpinning this binding include:
-
A critical hydrogen bond formed with the backbone of Aspartate 855 (D855) .
-
A pi-stacking interaction with the side chain of Phenylalanine 856 (F856) in the DFG motif.
These interactions are crucial for the stabilization of the inhibitor within the allosteric site, leading to the effective inhibition of the kinase. The unique nature of this pocket, formed as a result of the L858R mutation, is a key determinant of the inhibitor's mutant selectivity.[3]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed methodologies for key experiments are provided below.
In Vitro EGFR Kinase Assay (HTRF-based)
This assay is fundamental for determining the inhibitory potency of compounds like Jbj-09-063.
Protocol:
-
Reagent Preparation: Recombinant EGFR kinase domains (e.g., L858R/T790M) are diluted in kinase buffer. A serial dilution of this compound is prepared. ATP and the HTRF substrate are prepared in the appropriate reaction buffer.
-
Assay Plating: The serially diluted Jbj-09-063 is added to the wells of a low-volume 384-well plate. The EGFR kinase is then added, and the mixture is incubated briefly.
-
Reaction Initiation: The kinase reaction is started by the addition of the ATP and HTRF substrate mixture.
-
Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Detection: The plate is read on an HTRF-compatible plate reader, which measures the fluorescence emission at two different wavelengths.
-
Data Analysis: The ratio of the two fluorescence signals is calculated. These ratios are then plotted against the inhibitor concentration to generate a dose-response curve, from which the IC50 value is determined.[3]
X-ray Crystallography
Determining the co-crystal structure of Jbj-09-063 with EGFR was a pivotal step in understanding its binding mode.
Protocol:
-
Protein Expression and Purification: The EGFR kinase domain, often with specific mutations to aid in crystallization and mimic the target conformation (e.g., T790M/V948R), is expressed in a suitable system (e.g., insect cells) and purified to homogeneity.
-
Complex Formation: The purified EGFR kinase domain is incubated with a molar excess of this compound to ensure complete binding.
-
Crystallization: The EGFR-inhibitor complex is subjected to crystallization screening using techniques such as vapor diffusion to identify conditions that yield high-quality crystals.
-
Data Collection: Crystals are cryo-cooled and subjected to X-ray diffraction, typically at a synchrotron source to obtain high-resolution data.
-
Structure Determination and Refinement: The diffraction data is processed, and the structure is solved using methods like molecular replacement. The resulting electron density map is used to build and refine the atomic model of the protein-ligand complex.
Downstream Signaling Inhibition
The binding of Jbj-09-063 to the allosteric site of EGFR effectively inhibits its kinase activity, leading to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival.[2][4] The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Western blot analyses have confirmed that treatment with Jbj-09-063 leads to a significant reduction in the phosphorylation of EGFR itself, as well as key downstream effectors such as Akt and ERK1/2.[2][4] This demonstrates that the allosteric inhibition at the kinase domain translates into a functional blockade of oncogenic signaling cascades.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant NSCLC. Its allosteric mechanism of action, potent and selective inhibition of clinically relevant mutants, and the detailed structural understanding of its binding site provide a solid foundation for its further clinical development. The experimental protocols and pathway analyses presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of precision oncology.
References
- 1. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preclinical Development of JBJ-09-063 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical development of JBJ-09-063 hydrochloride, a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). JBJ-09-063 has demonstrated significant promise in overcoming resistance to existing EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3] This document outlines the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Core Concepts and Mechanism of Action
JBJ-09-063 is an oral, allosteric inhibitor that selectively targets mutant forms of EGFR.[1][2] Unlike ATP-competitive inhibitors, JBJ-09-063 binds to a distinct site on the EGFR kinase domain, stabilizing an inactive conformation.[2][4] This allosteric mechanism allows it to be effective against EGFR mutations that confer resistance to first, second, and third-generation TKIs, including the T790M and C797S mutations.[3] Preclinical studies have shown that JBJ-09-063 significantly inhibits the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2, thereby impeding tumor cell growth and survival.[5][6][7][8][9]
The development of JBJ-09-063 represents a strategic approach to address acquired resistance in EGFR-mutant NSCLC.[3] Its efficacy has been demonstrated in both TKI-sensitive and resistant preclinical models.[3][6][7]
Quantitative Data Summary
The preclinical efficacy of JBJ-09-063 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for easy comparison.
Table 1: In Vitro Enzymatic Inhibition (IC50)
| EGFR Mutant | JBJ-09-063 IC50 (nM) |
| L858R | 0.147[5][6][7][8][9] |
| L858R/T790M | 0.063[5][6][7][8][9] |
| L858R/T790M/C797S | 0.083[5][6][7][8][9] |
| LT/L747S | 0.396[5][6][7][8][9] |
Table 2: In Vitro Cellular Activity
| Cell Line | Background | JBJ-09-063 IC50 | Notes |
| Ba/F3 | Engineered with EGFR mutations | 50 nM (single agent)[6][7][9] | IC50 improves to 6 nM in combination with Cetuximab.[6][7][9] |
| H3255GR | EGFR T790M mutation | Effective at inhibiting growth[7][9] | This cell line is resistant to gefitinib.[7][9] |
| H1975 | Exogenously expressing osimertinib-resistant mutations | Effective[6][7][9] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | EGFR Mutation | JBJ-09-063 Dosage | Outcome |
| H1975 | L858R/T790M | 50 mg/kg and 100 mg/kg | Dose-dependent decrease in tumor volume, as effective as osimertinib (25 mg/kg).[2][6] |
| DFCI52 (patient-derived) | L858R/T790M | 50 mg/kg | Similarly effective as osimertinib, though with more rapid tumor outgrowth after treatment cessation.[2][6] |
Table 4: Pharmacokinetic Properties in Mice
| Parameter | JBJ-09-063 | JBJ-04-125-02 (predecessor) |
| IV Clearance (mL/min/kg) | 15.7[2][6] | 5.0[2][6] |
| Bioavailability (%) | 14.6[2][6] | 3.0[2] |
| Dosing | 3 mg/kg IV, 20 mg/kg PO[6][7][9] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for key experiments conducted during the evaluation of JBJ-09-063.
In Vitro Enzymatic Inhibition Assay
-
Enzyme Source : Recombinant EGFR kinase domains (e.g., L858R/T790M) were used.
-
Assay Buffer : Prepare a suitable kinase assay buffer.
-
Inhibitor Preparation : JBJ-09-063 was serially diluted to achieve a range of concentrations.
-
Reaction Initiation : The kinase, a suitable substrate (e.g., a synthetic peptide), and ATP were incubated with the various concentrations of JBJ-09-063.
-
Detection : Kinase activity was measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.
-
Data Analysis : The percentage of kinase activity relative to a DMSO control was plotted against the inhibitor concentration. IC50 values were calculated using non-linear regression analysis.[10]
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding : Cancer cell lines (e.g., Ba/F3, H1975, DFCI52) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : Cells were treated with increasing concentrations of JBJ-09-063, a positive control (e.g., osimertinib), and a vehicle control (DMSO) for 72 hours.[2]
-
Lysis and Luminescence Reading : After the incubation period, a cell lysis and ATP detection reagent (like CellTiter-Glo®) was added to each well. The plate was then incubated to stabilize the luminescent signal.
-
Data Acquisition : Luminescence, which is proportional to the number of viable cells, was measured using a plate reader.
-
Analysis : Cell viability was expressed as a percentage relative to the vehicle-treated control cells. IC50 values were determined by plotting the percentage of viability against the log of the inhibitor concentration.[10]
Western Blot Analysis for Phospho-Protein Levels
-
Cell Culture and Treatment : Cells were cultured and treated with specified concentrations of JBJ-09-063 or control compounds for a defined period (e.g., 24 hours).[2]
-
Protein Extraction : Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in each lysate was determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting : The membrane was blocked and then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and ERK1/2.
-
Detection : After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : The intensity of the bands corresponding to the phosphorylated proteins was normalized to the total protein levels to assess the degree of inhibition.
In Vivo Xenograft Studies
-
Animal Model : Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation : Human cancer cells (e.g., H1975 or patient-derived DFCI52 cells) were subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization : Tumors were allowed to grow to a palpable size. Mice were then randomized into treatment and control groups.
-
Drug Administration : JBJ-09-063 was administered orally at specified doses (e.g., 50 mg/kg or 100 mg/kg) daily or as per the study design.[2] The control group received a vehicle solution.
-
Tumor Volume Measurement : Tumor dimensions were measured regularly (e.g., twice a week) with calipers, and tumor volume was calculated.
-
Pharmacodynamic Analysis : In some studies, tumors were harvested at specific time points after dosing to assess the in vivo inhibition of EGFR signaling via western blot.[11]
-
Data Analysis : Tumor growth curves were plotted for each treatment group to evaluate the anti-tumor efficacy of JBJ-09-063.
Mandatory Visualizations
Signaling Pathway Inhibition by JBJ-09-063
Caption: JBJ-09-063 allosterically inhibits mutant EGFR, blocking downstream PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of JBJ-09-063 in xenograft mouse models.
References
- 1. drughunter.com [drughunter.com]
- 2. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Constitutive EGFR Kinase Dimer to Study Inhibitor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JBJ-09-063 | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Vivo Efficacy of Jbj-09-063 Hydrochloride: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo efficacy of Jbj-09-063 hydrochloride, a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC), particularly in tumors harboring EGFR mutations that confer resistance to existing tyrosine kinase inhibitors (TKIs). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action and Preclinical Rationale
This compound is an allosteric inhibitor that targets EGFR, a key driver of cell proliferation and survival in many cancers.[1][2] It exhibits high potency against various EGFR mutations, including the TKI-sensitive L858R mutation and the resistant T790M and C797S mutations.[1][2][3][4][5] By binding to a site distinct from the ATP-binding pocket, Jbj-09-063 can overcome resistance mechanisms that affect traditional EGFR TKIs.[1][2] Its mechanism of action involves the inhibition of EGFR phosphorylation, which subsequently blocks downstream signaling through the Akt and ERK1/2 pathways, ultimately leading to decreased tumor cell growth and proliferation.[3][4][5][6]
Quantitative In Vivo Efficacy Data
The in vivo anti-tumor activity of this compound has been evaluated in several xenograft models of human NSCLC. The following tables summarize the key findings from these studies.
Table 1: Efficacy of this compound in the H1975 Xenograft Model (EGFR L858R/T790M)
| Treatment Group | Dose | Route of Administration | Tumor Growth Inhibition | Comparison to Osimertinib |
| Vehicle Control | - | Oral | - | - |
| Jbj-09-063 HCl | 50 mg/kg | Oral | Dose-dependent decrease in tumor volume | As effective as Osimertinib (25 mg/kg)[1][6] |
| Jbj-09-063 HCl | 100 mg/kg | Oral | Dose-dependent decrease in tumor volume | As effective as Osimertinib (25 mg/kg)[1][6] |
| Osimertinib | 25 mg/kg | Oral | Significant tumor growth inhibition | - |
Table 2: Efficacy of this compound in the DFCI52 Patient-Derived Xenograft Model (EGFR L858R/T790M)
| Treatment Group | Dose | Route of Administration | Tumor Growth Inhibition | Comparison to Osimertinib |
| Vehicle Control | - | Oral | - | - |
| Jbj-09-063 HCl | 50 mg/kg | Oral | Significant decrease in tumor volume | Similarly effective as Osimertinib (25 mg/kg)[1][6] |
| Osimertinib | 25 mg/kg | Oral | Significant tumor growth inhibition | More sustained tumor regression post-treatment compared to Jbj-09-063[1] |
Pharmacokinetic Profile
Jbj-09-063 has favorable pharmacokinetic properties that support oral dosing.[6]
Table 3: Pharmacokinetic Parameters of Jbj-09-063 in Mice
| Parameter | Value |
| IV Clearance | 15.7 ml/min/kg |
| Bioavailability | 14.6% |
Experimental Protocols
In Vivo Xenograft Studies
Animal Models:
-
Female athymic nude mice were used for the xenograft studies.
-
The H1975 human NSCLC cell line, which harbors the EGFR L858R/T790M double mutation, was used to establish subcutaneous tumors.
-
The DFCI52 patient-derived xenograft model, also containing the EGFR L858R/T790M mutation, was utilized.
Tumor Implantation and Growth Monitoring:
-
H1975 cells were subcutaneously injected into the flanks of the mice.
-
Tumor growth was monitored regularly, and tumor volume was calculated using the formula: (Length x Width²) / 2.
Dosing and Administration:
-
This compound was formulated in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) in water for oral administration.
-
Dosing was initiated once tumors reached a specified volume.
-
The compound was administered orally at doses of 50 mg/kg and 100 mg/kg.
-
Osimertinib, used as a comparator, was also administered orally at a dose of 25 mg/kg.
Efficacy Assessment:
-
The primary endpoint was the change in tumor volume over the course of the treatment.
-
Statistical analyses were performed to compare the anti-tumor efficacy of this compound with the vehicle control and osimertinib.
Pharmacodynamic Studies
Animal Model and Dosing:
-
H1975 tumor-bearing mice were used.
-
A single oral dose of this compound (50 mg/kg) was administered.
Sample Collection:
-
Tumor tissues were collected at various time points post-dosing (e.g., 0, 2, 4, 8, and 24 hours).
Western Blot Analysis:
-
Tumor lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.
-
A loading control, such as β-actin, was used to ensure equal protein loading.
-
Secondary antibodies conjugated to a detectable marker were used for visualization.
Visualizations
Signaling Pathway of this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. JBJ-09-063 | EGFR | 2820336-67-0 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Advantage: A Technical Guide to the Downstream Signaling Effects of Jbj-09-063 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jbj-09-063 hydrochloride is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This technical guide provides an in-depth analysis of the mechanism of action of Jbj-09-063 and its impact on crucial downstream signaling pathways. By targeting a novel allosteric site, Jbj-09-063 effectively circumvents common resistance mechanisms to traditional ATP-competitive EGFR tyrosine kinase inhibitors (TKIs). This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and provides visual representations of the affected signaling cascades to support further research and development in oncology.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule frequently implicated in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). While several generations of EGFR TKIs have been developed, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation and the C797S mutation, presents a significant clinical challenge. This compound is a fourth-generation EGFR inhibitor that utilizes an allosteric mechanism of action, allowing it to effectively inhibit EGFR activity in both TKI-sensitive and resistant settings. This guide delves into the molecular interactions and downstream consequences of Jbj-09-063 administration.
Mechanism of Action
This compound functions as a negative allosteric modulator of mutant EGFR[1]. Unlike traditional TKIs that compete with ATP at the kinase domain's active site, Jbj-09-063 binds to a distinct, allosteric pocket. This binding induces a conformational change in the EGFR protein, thereby inhibiting its kinase activity and subsequent downstream signaling. This unique mechanism allows Jbj-09-063 to be effective against EGFR mutants that are resistant to ATP-competitive inhibitors.
Quantitative Analysis of this compound Activity
The potency of this compound has been demonstrated across a range of EGFR mutations. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound against Mutant EGFR
| EGFR Mutant | IC50 (nM) |
| L858R | 0.147[2][3][4][5] |
| L858R/T790M | 0.063[2][3][4][5] |
| L858R/T790M/C797S | 0.083[2][3][4][5] |
| LT/L747S | 0.396[2][3][4] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Background | IC50 (nM) | Notes |
| Ba/F3 | Expressing EGFR mutants | 6 - 50 | IC50 of 50 nM as a single agent, and 6 nM when combined with Cetuximab[6][7]. |
| H1975 | EGFR L858R/T790M | Not explicitly stated | Effective in inhibiting cell growth[8]. |
| H3255GR | Gefitinib-resistant (EGFR T790M) | Not explicitly stated | Leads to a significant increase in apoptosis[7]. |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | EGFR Mutation | Dosage | Outcome |
| H1975 | L858R/T790M | 50 mg/kg and 100 mg/kg | Dose-dependent decrease in tumor volume, as effective as Osimertinib[6][8]. |
| DFCI52 (patient-derived) | L858R/T790M | 50 mg/kg | Similarly effective as Osimertinib, with a more rapid decrease in tumor outgrowth after treatment[6][8]. |
Downstream Signaling Pathways Affected by this compound
This compound significantly inhibits the phosphorylation of EGFR, which in turn blocks the activation of two major downstream signaling cascades: the PI3K/Akt pathway and the RAS/RAF/MEK/ERK (MAPK) pathway. Both of these pathways are critical for cell proliferation, survival, and growth.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Upon EGFR activation, PI3K is recruited to the plasma membrane, where it phosphorylates PIP2 to PIP3. PIP3 then acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets that promote cell survival and inhibit apoptosis. Jbj-09-063, by inhibiting EGFR phosphorylation, prevents the initiation of this cascade, leading to a significant reduction in Akt phosphorylation[2][3][4][5][6][8].
Inhibition of the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway plays a central role in regulating cell growth, differentiation, and division. Activation of EGFR leads to the recruitment of adaptor proteins like Grb2, which in turn activates the GTPase RAS. Activated RAS initiates a phosphorylation cascade involving RAF, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK translocates to the nucleus and activates transcription factors that drive cell cycle progression. Jbj-09-063 effectively blocks this pathway by preventing the initial EGFR autophosphorylation, resulting in a marked decrease in the phosphorylation of ERK1/2[2][3][4][5][6][8].
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific experimental systems.
Cell Viability Assay
This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells (e.g., Ba/F3, H1975) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTS Assay: Add an MTS reagent to each well and incubate for a period of time recommended by the manufacturer.
-
Data Analysis: Measure the absorbance at 490 nm using a microplate reader. The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Phosphorylation Status
This technique is used to qualitatively and semi-quantitatively measure the levels of phosphorylated EGFR, Akt, and ERK1/2.
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 4 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and ERK1/2. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant cancers. Its allosteric mechanism of action provides a powerful tool to combat acquired resistance to existing TKIs. By effectively inhibiting the PI3K/Akt and MAPK/ERK downstream signaling pathways, Jbj-09-063 demonstrates robust anti-proliferative and pro-apoptotic effects in preclinical models. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this promising compound.
References
- 1. JBJ-09-063 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JBJ-09-063 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Jbj-09-063 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties and bioavailability of Jbj-09-063 hydrochloride, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended to support researchers and professionals in the fields of oncology and drug development in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of EGFR, particularly effective against mutations that confer resistance to other tyrosine kinase inhibitors (TKIs).[1][2][3][4] It functions as an allosteric inhibitor, binding to a site on the EGFR protein distinct from the ATP-binding pocket.[4] This mechanism allows it to be effective against EGFR variants harboring mutations such as L858R, T790M, and C797S.[1][2][3] The primary downstream signaling pathways affected by Jbj-09-063 inhibition are the PI3K/AKT and RAS/RAF/MAPK pathways, leading to a reduction in tumor cell proliferation and survival.[1][2][3]
Pharmacokinetic Data
Pharmacokinetic studies in preclinical models, specifically in mice, have demonstrated that this compound possesses favorable drug-like properties. The compound has been evaluated via both intravenous (i.v.) and oral (p.o.) routes of administration.[5][6]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Jbj-09-063 observed in mice.
| Parameter | Intravenous (3 mg/kg) | Oral (20 mg/kg) | Reference(s) |
| Clearance (Cl) | 15.7 mL/min/kg | - | [5][7] |
| Volume of Distribution (Vss) | 2.5 L/kg | - | [5][7] |
| Half-life (t½) | 2.3 h | - | [5][7] |
| Area Under the Curve (AUC) | - | 2398 ng·h/mL (AUC8h) | [5][7] |
| Bioavailability (F%) | - | 15% | [5][7] |
Note: Cmax and Tmax values for oral administration are not explicitly available in the reviewed literature.
Experimental Protocols
The following sections outline the typical methodologies employed in the pharmacokinetic evaluation of this compound. These protocols are based on a combination of specific information found for Jbj-09-063 and established practices for in vivo pharmacokinetic studies in rodents.
Animal Models
The in vivo pharmacokinetic studies of Jbj-09-063 were conducted in mice.[5][6] While the specific strain is not always detailed, female NCr nude mice are a common model for such studies.
Formulation and Dosing
For in vivo administration, this compound requires appropriate formulation to ensure solubility and stability.
-
Oral Administration (p.o.): A common formulation for oral gavage in mice involves suspending the compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.[5]
-
Intravenous Administration (i.v.): For intravenous injection, a solution is typically prepared. A common approach involves dissolving the compound in a small amount of an organic solvent like DMSO, which is then further diluted with a pharmaceutically acceptable vehicle such as a mixture of PEG300, Tween 80, and saline.[8]
Dosing:
Sample Collection and Preparation
Blood samples are collected at predetermined time points post-administration to characterize the drug's concentration-time profile.
-
Blood Collection: Serial blood samples are typically collected from a suitable site, such as the tail vein or saphenous vein, at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). The samples are then centrifuged to separate the plasma, which is subsequently stored at -80°C until analysis.[9]
Bioanalytical Method: LC-MS/MS
The concentration of Jbj-09-063 in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11][12]
-
Sample Extraction: A protein precipitation method is commonly used to extract the drug from the plasma matrix. This typically involves adding a cold organic solvent (e.g., acetonitrile) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant containing the analyte is then collected for analysis.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for Jbj-09-063 and an internal standard are monitored for sensitive and selective quantification.
Visualizations
The following diagrams illustrate the mechanism of action and the experimental workflow for the pharmacokinetic analysis of this compound.
Caption: EGFR signaling pathway and the allosteric inhibition by Jbj-09-063.
Caption: Experimental workflow for pharmacokinetic analysis of Jbj-09-063.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. JBJ-09-063 | EGFR | 2820336-67-0 | Invivochem [invivochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. beckman.com [beckman.com]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Jbj-09-063 Hydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jbj-09-063 hydrochloride is a potent, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It demonstrates high efficacy against EGFR variants harboring activating mutations (e.g., L858R) as well as those with acquired resistance to other tyrosine kinase inhibitors (TKIs), such as the T790M and C797S mutations.[1][3] The mechanism of action involves the inhibition of EGFR autophosphorylation, which subsequently blocks downstream signaling pathways critical for cancer cell proliferation and survival, namely the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[1][4] These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against Various EGFR Mutants
| EGFR Mutant | IC50 (nM) |
| EGFR L858R | 0.147[1][5] |
| EGFR L858R/T790M | 0.063[1][5] |
| EGFR L858R/T790M/C797S | 0.083[1][5] |
| EGFR LT/L747S | 0.396[1][5] |
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This initiates downstream cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes proliferation, and the PI3K-Akt pathway, which promotes cell survival. Jbj-09-063 allosterically inhibits the kinase activity of mutant EGFR, preventing its phosphorylation and blocking both of these critical downstream signaling pathways.
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on cancer cells harboring EGFR mutations. The H1975 non-small cell lung cancer (NSCLC) cell line, which expresses the L858R and T790M EGFR mutations, is used as an example.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
H1975 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Culture H1975 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells. Perform a cell count.
-
Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.01 nM to 1 µM. Include a DMSO-only vehicle control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Protein Phosphorylation
This protocol is for assessing the inhibition of EGFR, Akt, and ERK phosphorylation.
Materials:
-
H1975 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed 1 x 10⁶ H1975 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for 2-4 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
H1975 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed H1975 cells in 6-well plates and treat with this compound (e.g., 10 nM and 100 nM) and a vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Experimental Workflow
The following diagram outlines the general workflow for characterizing this compound in a cell-based setting.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
Application Notes: In Vitro Kinase Assay for Jbj-09-063 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jbj-09-063 hydrochloride is a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike traditional ATP-competitive inhibitors, Jbj-09-063 binds to a distinct site on the EGFR kinase domain, providing efficacy against EGFR mutations that confer resistance to existing tyrosine kinase inhibitors (TKIs).[4][5] It has demonstrated significant inhibitory activity against various EGFR mutants, including L858R, L858R/T790M, and the osimertinib-resistant L858R/T790M/C797S mutation.[1][2][3][6] The primary mechanism of action involves the suppression of EGFR phosphorylation and subsequent downstream signaling pathways such as the Akt and ERK1/2 pathways.[1][2][7][8]
These application notes provide a detailed protocol for determining the in vitro potency of this compound against specific EGFR kinase mutants using a luminescence-based kinase assay.
Biochemical Activity and Selectivity
This compound exhibits sub-nanomolar potency against clinically relevant EGFR mutants. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays are summarized below.
| Kinase Target | IC50 (nM) |
| EGFR L858R | 0.147[1][2][3][6] |
| EGFR L858R/T790M | 0.063[1][2][3][6] |
| EGFR L858R/T790M/C797S | 0.083[1][2][3][6] |
| EGFR LT/L747S | 0.396[1][2][8] |
Mechanism of Action and Signaling Pathway
The ErbB family of receptor tyrosine kinases, including EGFR (ErbB1), plays a crucial role in regulating cell proliferation, survival, and differentiation.[9][10] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the PI3K-Akt and RAS-RAF-MEK-ERK pathways.[11] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.[9] Jbj-09-063, as an allosteric inhibitor, prevents the conformational changes required for kinase activity, effectively blocking the phosphorylation of EGFR and the activation of its downstream effectors.[1][7]
Experimental Protocols
This section outlines a detailed protocol for determining the IC50 value of this compound using the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
4.1. Materials and Reagents
-
Recombinant human EGFR kinase (mutant of interest, e.g., L858R/T790M)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO (Dimethyl sulfoxide)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and sterile tips
-
Plate reader with luminescence detection capabilities
4.2. Experimental Workflow Diagram
4.3. Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Note that solutions may be unstable and should be prepared fresh.[1]
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 11-point, 3-fold serial dilution starting from 1 µM).
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 1 µL of each Jbj-09-063 dilution (or DMSO for positive and negative controls) to the appropriate wells.
-
Prepare a master mix containing the kinase buffer, recombinant EGFR enzyme, and the peptide substrate at 2x the final desired concentration.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Prepare a 2x ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase mutant.
-
To initiate the kinase reaction, add 10 µL of the 2x ATP solution to all wells except the negative controls (to which 10 µL of kinase buffer without ATP is added).
-
Mix the plate gently for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Generation and Measurement:
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
4.4. Data Analysis
-
Normalization:
-
Average the signal from the "no kinase" or "100% inhibition" control wells (max inhibition).
-
Average the signal from the "DMSO only" or "0% inhibition" control wells (min inhibition).
-
Normalize the data by calculating the percent inhibition for each Jbj-09-063 concentration: % Inhibition = 100 x (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_MinInhibition - Signal_MaxInhibition))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the Jbj-09-063 concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Conclusion
The provided protocol offers a robust framework for quantifying the inhibitory activity of this compound against wild-type and mutant EGFR kinases. As an allosteric inhibitor with high potency against treatment-resistant mutations, accurate and reproducible in vitro characterization is essential for its continued development and application in cancer research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JBJ-09-063 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. JBJ-09-063 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Erbb4 Signaling: an overlooked backup system? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ErbB Family Signalling: A Paradigm for Oncogene Addiction and Personalized Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jbj-09-063 hydrochloride: A Mutant-Selective Allosteric EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jbj-09-063 hydrochloride is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It demonstrates significant efficacy against EGFR isoforms harboring activating mutations, including those resistant to existing ATP-competitive tyrosine kinase inhibitors (TKIs).[1][2] This document provides detailed protocols for utilizing this compound in preclinical research, with a specific focus on Western blot analysis to determine its effect on EGFR phosphorylation (p-EGFR). The provided methodologies are collated from published research and standard laboratory practices.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). This compound represents a novel therapeutic strategy by targeting an allosteric site on the EGFR kinase domain, leading to the inhibition of its activity.[1][2] This compound has been shown to effectively suppress the phosphorylation of EGFR and downstream signaling components, including Akt and ERK1/2.[3][4] The following protocols and data provide a framework for investigating the mechanism of action of this compound.
Data Presentation
In Vitro Efficacy of this compound
The inhibitory activity of this compound has been characterized across various EGFR mutant cell lines. The half-maximal inhibitory concentrations (IC50) highlight its potency and selectivity.
| EGFR Mutant | IC50 (nM) | Reference |
| EGFR L858R | 0.147 | [3][4] |
| EGFR L858R/T790M | 0.063 | [3][4] |
| EGFR L858R/T790M/C797S | 0.083 | [3][4] |
| EGFR LT/L747S | 0.396 | [3][4] |
Quantitative Western Blot Analysis of p-EGFR Inhibition
The following table summarizes the observed dose-dependent inhibition of EGFR phosphorylation at tyrosine 1068 (p-EGFR Y1068) in H3255 (EGFR L858R/T790M) cells treated with this compound for 24 hours. Data is estimated from densitometric analysis of published Western blots.
| Treatment Concentration (nM) | Estimated % Inhibition of p-EGFR (Y1068) |
| 1 | ~25% |
| 10 | ~75% |
| 100 | >95% |
| 1000 | >95% |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Maintenance: H3255 cells, harboring the EGFR L858R/T790M mutations, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Note: Solutions are unstable and should be prepared fresh.[1]
-
Cell Treatment: Seed H3255 cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Replace the medium with fresh medium containing the desired concentrations of this compound or DMSO as a vehicle control. Incubate the cells for the desired time points (e.g., 2, 8, 16, 24 hours).
Western Blot Protocol for p-EGFR (Tyr1068)
This protocol is a comprehensive guide for the detection of phosphorylated EGFR at tyrosine 1068.
1. Cell Lysis
-
Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Electrotransfer
-
Prepare protein samples by mixing 20-30 µg of total protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples and a molecular weight marker onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 90 minutes in a cold room or on ice.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-EGFR (Tyr1068) (e.g., from Cell Signaling Technology, #3777) diluted 1:1000 in 5% BSA in TBST overnight at 4°C with gentle agitation.[3][5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:5000 in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control such as GAPDH or β-actin.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR signal and/or the loading control.
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of Jbj-09-063.
Caption: Experimental workflow for p-EGFR Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-EGF Receptor (Tyr1068) (D7A5) XP® Rabbit mAb (#3777) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-EGF Receptor (Tyr1068) (D7A5) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Jbj-09-063 hydrochloride solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-09-063 hydrochloride is a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] It demonstrates significant activity against various EGFR mutations, including those that confer resistance to other tyrosine kinase inhibitors (TKIs).[6] This document provides detailed information on the solubility of this compound, protocols for the preparation of stock solutions, and an overview of its mechanism of action and relevant signaling pathways.
Physicochemical Properties and Solubility
This compound has a molecular weight of 593.11 g/mol .[1][2] Its solubility in commonly used laboratory solvents is summarized in the table below. It is important to note that for aqueous solutions, it is recommended to first prepare a concentrated stock in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous medium.[7]
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (168.60 mM) | Requires sonication to fully dissolve.[2][5] |
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor that targets mutant forms of EGFR.[1][6] By binding to a site distinct from the ATP-binding pocket, it effectively inhibits the receptor's kinase activity. This leads to a significant reduction in the phosphorylation of EGFR itself, as well as downstream signaling proteins such as Akt and ERK1/2.[1][2][3][4][5][8] The inhibition of these pathways ultimately leads to decreased cell proliferation and increased apoptosis in EGFR-mutant cancer cells.[2][8]
Figure 1: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 593.11 ( g/mol ) / 1000 For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.93 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the tube containing the powder.
-
Dissolve the compound: Vortex the solution vigorously. To ensure complete dissolution, sonicate the solution in a water bath until no visible particles remain.[2][5]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4]
Figure 2: Workflow for preparing a stock solution of this compound.
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general guideline for treating cells with this compound. The final concentration and treatment time should be optimized for your specific cell line and experimental design.
Materials:
-
Cells of interest (e.g., EGFR-mutant cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the treatment wells.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting to assess protein phosphorylation, or apoptosis assays.
Safety Precautions
This compound is a potent research chemical. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Refer to the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gentaur.com [gentaur.com]
- 6. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JBJ-09-063 | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Jbj-09-063 Hydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jbj-09-063 hydrochloride is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has demonstrated significant efficacy in preclinical in vivo mouse models of non-small cell lung cancer (NSCLC) harboring EGFR mutations that are resistant to other tyrosine kinase inhibitors (TKIs). These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action for this compound in mouse models, based on published preclinical data.
Mechanism of Action
Jbj-09-063 is a negative allosteric modulator of mutant EGFR.[1] Unlike ATP-competitive inhibitors, it binds to a distinct site on the EGFR kinase domain. This allosteric inhibition is effective against various EGFR mutations, including the therapy-resistant L858R/T790M and L858R/T790M/C797S mutations.[2][3] The binding of this compound prevents the phosphorylation of EGFR, which in turn inhibits downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, leading to reduced cell proliferation and increased apoptosis in EGFR-mutant cancer cells.[2][4]
Signaling Pathway Diagram
Caption: Jbj-09-063 allosterically inhibits EGFR phosphorylation and downstream signaling.
In Vivo Dosage and Administration
The following table summarizes the reported dosages and administration routes for this compound in various mouse models.
| Mouse Model | Dosage | Administration Route | Frequency | Reference |
| C57Bl/6 (Pharmacokinetics) | 3 mg/kg | Intravenous (i.v.) | Single dose | [2][5] |
| C57Bl/6 (Pharmacokinetics) | 20 mg/kg | Oral (p.o.) | Single dose | [2][5] |
| H1975 Xenograft (Efficacy) | 50 mg/kg | Oral (p.o.) | Once daily | [3] |
| DFCI52 Xenograft (Efficacy) | 50 mg/kg | Oral (p.o.) | Once daily | [3] |
Pharmacokinetic Profile
Pharmacokinetic studies in male C57Bl/6 mice have characterized the profile of Jbj-09-063.
| Parameter | Value (at 3 mg/kg i.v.) | Value (at 20 mg/kg p.o.) | Reference |
| IV Clearance (Cl) | 5.0 mL/min/kg | - | [1][6] |
| Bioavailability (F) | - | 14.6% | [1][6] |
Experimental Protocols
Xenograft Tumor Model Efficacy Study
This protocol outlines a typical efficacy study in a xenograft mouse model, based on published research.[3]
1. Cell Line and Animal Model:
- Cell Lines: H1975 or DFCI52 human NSCLC cells harboring EGFRL858R/T790M mutations.
- Animals: Immunocompromised mice (e.g., NOD-scid gamma mice).
2. Tumor Implantation:
- Subcutaneously inject 5 x 106 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
- Allow tumors to reach a palpable size (e.g., 150 mm3) before randomizing mice into treatment groups.
3. Formulation and Administration of this compound:
- Formulation: While the exact vehicle from the primary literature is not specified, a common vehicle for oral gavage of similar compounds is 0.5% methylcellulose in sterile water. It is crucial to determine the solubility and stability of this compound in the chosen vehicle.
- Dosing: Administer a 50 mg/kg dose of this compound orally (p.o.) via gavage.
- Frequency: Dose once daily.
- Control Groups: Include a vehicle control group and potentially a positive control group (e.g., osimertinib at a clinically relevant dose).
4. Monitoring and Endpoints:
- Tumor Volume: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width2) / 2.
- Body Weight: Monitor animal body weight as an indicator of toxicity.
- Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration.
5. Pharmacodynamic Analysis:
- At the end of the study, or at specified time points, tumors can be harvested for pharmacodynamic analysis.
- Western Blotting: Analyze protein lysates from tumor tissue to assess the phosphorylation status of EGFR, Akt, and ERK1/2 to confirm target engagement and downstream pathway inhibition.
Experimental Workflow Diagram
Caption: Workflow for a xenograft efficacy study of Jbj-09-063.
Pharmacokinetic Study Protocol
This protocol is based on the methods described for determining the pharmacokinetic properties of Jbj-09-063.[6]
1. Animal Model:
- Animals: Male C57Bl/6 mice.
2. Formulation and Administration:
- Intravenous (i.v.): Formulate this compound in a suitable vehicle for intravenous injection (e.g., saline with a solubilizing agent like DMSO and/or PEG300, ensuring final DMSO concentration is low). Administer a single 3 mg/kg dose via tail vein injection.
- Oral (p.o.): Formulate this compound for oral gavage (e.g., in 0.5% methylcellulose). Administer a single 20 mg/kg dose.
3. Blood Sampling:
- Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).
- Use a sparse sampling technique if necessary to minimize stress on the animals.
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation and Analysis:
- Centrifuge the blood samples to separate plasma.
- Analyze the concentration of Jbj-09-063 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- Use pharmacokinetic software to calculate key parameters such as clearance (Cl), volume of distribution (Vd), half-life (t1/2), and for the oral dose, area under the curve (AUC) and bioavailability (F%).
Conclusion
This compound is a promising therapeutic agent for EGFR-mutant NSCLC, particularly in cases of acquired resistance to existing therapies. The provided dosages and protocols, derived from peer-reviewed literature, offer a solid foundation for designing further preclinical in vivo studies to explore the full potential of this compound. Researchers should, however, always perform pilot studies to determine the optimal dose and formulation for their specific mouse model and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation of Resistant Cell Lines Using JBJ-09-063 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-09-063 hydrochloride is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It demonstrates high efficacy against EGFR mutations that are sensitive to tyrosine kinase inhibitors (TKIs) as well as those that have developed resistance, including the C797S mutation.[4][5] The development of cell lines resistant to JBJ-09-063 is a critical step in understanding potential mechanisms of acquired resistance to this fourth-generation EGFR inhibitor, enabling the preclinical evaluation of novel therapeutic strategies.[6][7] These application notes provide detailed protocols for the generation and characterization of JBJ-09-063 resistant cell lines.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a site on the EGFR distinct from the ATP-binding pocket.[5] This mode of action allows it to be effective against mutations that confer resistance to ATP-competitive inhibitors. JBJ-09-063 has been shown to significantly inhibit the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2.[1][2][3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of JBJ-09-063
| EGFR Mutant | Cell Line | IC50 (nM) | Reference |
| L858R | Ba/F3 | 0.147 | [1][2][3] |
| L858R/T790M | Ba/F3 | 0.063 | [1][2][3] |
| L858R/T790M/C797S | Ba/F3 | 0.083 | [1][2][3] |
| LT/L747S | Ba/F3 | 0.396 | [1] |
| EGFR-mutant | H1975 | Not specified | [8][9] |
| EGFR-mutant | H3255GR | Not specified | [9] |
| - | Ba/F3 (alone) | 50 | [8][9] |
| - | Ba/F3 (with Cetuximab) | 6 | [8][9] |
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. JBJ-09-063 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for JBJ-09-063 Hydrochloride-Induced Apoptosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-09-063 hydrochloride is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It has demonstrated significant efficacy in preclinical models of non-small cell lung cancer (NSCLC), particularly those harboring EGFR mutations that confer resistance to other tyrosine kinase inhibitors (TKIs).[1][5] this compound exerts its anti-cancer effects by binding to an allosteric site on the EGFR kinase domain, leading to the inhibition of downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MAPK pathways.[1][2][6][7] A key mechanism of action for JBJ-09-063 is the induction of apoptosis, or programmed cell death, in cancer cells with susceptible EGFR mutations.[1][6][8]
These application notes provide detailed protocols for assessing apoptosis induced by this compound in cancer cell lines. The provided methodologies cover the measurement of caspase activity, a hallmark of apoptosis, and the analysis of key apoptotic proteins by Western blot.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| EGFR L858R | 0.147[1][2][8] |
| EGFR L858R/T790M | 0.063[1][2][8] |
| EGFR L858R/T790M/C797S | 0.083[1][2][8] |
| EGFR LT/L747S | 0.396[1][2][8] |
| Ba/F3 cells (alone) | 50[6] |
| Ba/F3 cells (in combination with Cetuximab) | 6[6] |
Signaling Pathway
The binding of JBJ-09-063 to the allosteric site of mutant EGFR inhibits its kinase activity, thereby blocking the phosphorylation and activation of downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK pathways. This inhibition ultimately leads to the activation of the intrinsic apoptotic cascade.
Experimental Protocols
Caspase-3/7 Activity Assay
This protocol is designed to quantify the activity of executioner caspases-3 and -7, which are key mediators of apoptosis, in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest (e.g., H3255GR, DFCI52, or H1975)[1][9]
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
Caspase-Glo® 3/7 Assay kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Note that solutions may be unstable and should be prepared fresh.[4]
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (medium with the same concentration of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium and reagent only) from all experimental readings.
-
Normalize the caspase-3/7 activity of treated cells to the vehicle-treated control cells. Data can be presented as fold-change in caspase activity.[9]
-
Western Blot Analysis of Apoptosis Markers
This protocol allows for the qualitative and semi-quantitative detection of key proteins involved in the apoptotic pathway following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-EGFR, anti-p-AKT, anti-p-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using appropriate software. Normalize the intensity of the protein of interest to the loading control.
-
Experimental Workflow Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinPGx [clinpgx.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: JBJ-09-063 Hydrochloride in a Pancreatic Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-09-063 hydrochloride is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6] Extensive research has demonstrated its efficacy in non-small cell lung cancer (NSCLC) models harboring EGFR mutations that are sensitive or resistant to conventional tyrosine kinase inhibitors (TKIs).[7][8] The mechanism of action of JBJ-09-063 involves the significant inhibition of EGFR phosphorylation, which subsequently downregulates the downstream PI3K/Akt and MAPK/ERK signaling pathways.[1][2][3][5][6]
While the primary focus of JBJ-09-063 research has been on NSCLC, the overexpression of EGFR in a substantial proportion of pancreatic cancers (30-89%) provides a strong rationale for investigating its therapeutic potential in this malignancy.[1][4] EGFR signaling is implicated in the proliferation, metastasis, and angiogenesis of pancreatic tumors.[1] Although first-generation EGFR inhibitors like erlotinib have shown only modest efficacy in pancreatic cancer, the unique allosteric binding mode and high potency of JBJ-09-063 against various EGFR mutants may offer a novel therapeutic strategy.[9][10][11][12]
These application notes provide a detailed experimental design for a subcutaneous pancreatic cancer xenograft model to evaluate the in vivo efficacy of this compound. The protocol is adapted from established methodologies for pancreatic cancer xenografts and dosing regimens for JBJ-09-063 in other cancer models.
Data Presentation
In Vitro Inhibitory Activity of this compound
| EGFR Mutant | IC50 (nM) |
| EGFR L858R | 0.147 |
| EGFR L858R/T790M | 0.063 |
| EGFR L858R/T790M/C797S | 0.083 |
| EGFR LT/L747S | 0.396 |
Data sourced from MedChemExpress and Selleck Chemicals.[1][2][8]
Pharmacokinetic Parameters of JBJ-09-063 in Mice
| Parameter | Value (for 3 mg/kg i.v.) | Value (for 20 mg/kg p.o.) |
| T1/2 (h) | 2.3 | - |
| Vss (L/kg) | 2.5 | - |
| Cl (mL/min/kg) | 15.7 | - |
| F (%) | - | 15 |
| AUC 8h (ng·h/mL) | - | 2398 |
Data sourced from MedChemExpress.[2][8]
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Protocols
Cell Line Selection and Culture
For this xenograft model, the BxPC-3 human pancreatic adenocarcinoma cell line is recommended. This cell line is widely used in pancreatic cancer research and has been shown to respond to EGFR inhibition.[2]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Animal Model
-
Species: Athymic Nude (nu/nu) mice, female, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a pathogen-free environment with ad libitum access to food and water.[5] All animal procedures should be approved by the relevant institutional animal care and use committee.
Subcutaneous Xenograft Implantation
-
Harvest BxPC-3 cells during their logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free RPMI-1640 medium.
-
Resuspend the cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel at a final concentration of 5 x 10^7 cells/mL.[5]
-
Anesthetize the mice using isoflurane or another appropriate anesthetic.
-
Inject 0.2 mL of the cell suspension (containing 1 x 10^7 cells) subcutaneously into the right flank of each mouse.[13]
-
Monitor the mice for tumor growth.
Experimental Design and Drug Administration
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.[14]
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 20 mg/kg, 50 mg/kg, and 100 mg/kg). Dosing should be based on the average body weight of each group.
-
Administration: Administer the this compound suspension or vehicle control orally via gavage once daily.
-
Treatment Duration: Continue treatment for 21-28 days.
Monitoring and Endpoints
-
Tumor Measurement: Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Clinical Observations: Monitor the mice daily for any signs of distress or toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for p-EGFR, p-Akt, p-ERK, and Ki-67).
Experimental Workflow
Caption: Pancreatic cancer xenograft experimental workflow.
References
- 1. Treatment of pancreatic cancer with epidermal growth factor receptor-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination treatment of human pancreatic cancer xenograft models with the epidermal growth factor receptor tyrosine kinase inhibitor erlotinib and oncolytic herpes simplex virus HF10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Epidermal Growth Factor Receptor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Erlotinib in the treatment of advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of erlotinib in the management of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. biorxiv.org [biorxiv.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Jbj-09-063 Hydrochloride
Welcome to the technical support center for Jbj-09-063 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For optimal stability of this compound in a DMSO solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Always ensure the container is sealed tightly to prevent moisture absorption. Some suppliers suggest that solutions are unstable and should be prepared fresh before use.[3]
Q2: How soluble is this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (168.60 mM).[1] Ultrasonic assistance may be required to achieve complete dissolution.
Q3: What are the signs of degradation of my this compound stock solution in DMSO?
A3: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitates. For a more accurate assessment, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks or a decrease in the area of the parent compound's peak.
Q4: Can I store my this compound DMSO stock solution at room temperature?
A4: It is not recommended to store this compound solutions in DMSO at room temperature for extended periods. One study on other quinazoline derivatives in DMSO indicated that solutions may show modifications immediately after preparation and can be unstable at room temperature.[4][5] For short-term storage (days to weeks), refrigeration at 4°C is advised, while long-term storage should be at -20°C or -80°C.[6]
Q5: How many freeze-thaw cycles can a this compound DMSO solution tolerate?
A5: While specific data for this compound is unavailable, it is a general best practice in chemical handling to minimize freeze-thaw cycles. To avoid repeated temperature fluctuations, it is advisable to aliquot the stock solution into smaller, single-use vials upon preparation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound in DMSO solution. | Prepare a fresh stock solution from solid compound. Verify the purity of the new stock solution using HPLC before use. Ensure proper storage conditions are maintained. |
| Precipitate observed in the DMSO stock solution upon warming. | The compound may have come out of solution during storage. | Gently warm the solution and use sonication to redissolve the precipitate completely before use. If the precipitate does not redissolve, it may indicate degradation or contamination, and a fresh stock should be prepared. |
| Change in the color of the DMSO stock solution. | This may indicate chemical degradation of the compound. | Discard the solution and prepare a fresh stock. Compare the color of the new stock to the old one to confirm if a change occurred. |
Quantitative Data Summary
Storage Recommendations for this compound in Solution
| Temperature | Duration | Storage Conditions |
| -80°C | 6 months | Sealed, away from moisture[1][2] |
| -20°C | 1 month | Sealed, away from moisture[1][2] |
| 4°C | 2 weeks | In DMSO[6] |
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (168.60 mM) | Ultrasonic assistance may be needed[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO using HPLC
This protocol provides a general framework for evaluating the stability of this compound in DMSO.
1. Materials:
- This compound
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Formic acid (or other suitable modifier)
- HPLC system with a UV detector
- C18 HPLC column
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in the appropriate volume of anhydrous DMSO to achieve a desired concentration (e.g., 10 mM).
- Use sonication if necessary to ensure complete dissolution.
- Aliquot the stock solution into several small, tightly sealed vials to minimize freeze-thaw cycles and contamination.
3. Stability Study Design:
- Time Points: Establish a series of time points for analysis (e.g., 0, 1, 2, 4, 8, 12, and 24 weeks).
- Storage Conditions: Store the aliquots at different temperatures to be tested (e.g., Room Temperature, 4°C, -20°C, and -80°C). Protect from light.
- Analysis at Time Zero: Immediately after preparation, analyze one of the aliquots by HPLC to establish the initial purity and peak area of this compound.
4. HPLC Analysis:
- Mobile Phase: A typical mobile phase for reverse-phase chromatography of small molecules is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good separation of the parent compound from any potential degradants.
- Injection Volume: Inject a consistent volume (e.g., 5-10 µL) of the sample.
- Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance.
- Data Analysis: At each time point, analyze the respective aliquot. Compare the chromatogram to the time-zero chromatogram. Calculate the percentage of the remaining this compound by comparing its peak area to the initial peak area. Look for the appearance of new peaks, which would indicate degradation products.
5. Interpretation of Results:
- A significant decrease in the peak area of this compound or the appearance of new peaks over time indicates degradation.
- Plot the percentage of remaining this compound against time for each storage condition to determine its stability profile.
Visualizations
Caption: EGFR signaling pathway inhibited by this compound.
Caption: Experimental workflow for stability assessment of Jbj-09-063 in DMSO.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
troubleshooting Jbj-09-063 hydrochloride precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jbj-09-063 hydrochloride. Our aim is to help you overcome common challenges, particularly precipitation issues in cell culture media, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It is designed to target both TKI-sensitive and TKI-resistant EGFR mutations.[2][4] Its mechanism of action involves significantly inhibiting the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2.[1][2][3][4]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO.[5][6] For in vitro experiments, a stock solution of 100 mg/mL (168.60 mM) in DMSO can be prepared, though this may require ultrasonic assistance to fully dissolve.[5] It is recommended to prepare solutions fresh, as they can be unstable.[1] If storage is necessary, store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] Always store in a sealed container, away from moisture.[4][5]
Q3: My this compound precipitated out of solution when I added it to my cell culture media. What should I do?
Precipitation of small molecules like this compound upon addition to aqueous solutions like cell culture media is a common issue. Here are several steps you can take to resolve this:
-
Pre-warm your solutions: Before mixing, gently warm both your this compound stock solution and your cell culture media to 37°C. This can help prevent precipitation caused by temperature shock.[7]
-
Use sonication: If precipitation has already occurred, you can try to redissolve the compound by sonicating the media in a water bath.[7]
-
Perform serial dilutions: Instead of adding the highly concentrated DMSO stock directly to your media, perform an intermediate dilution step in DMSO first. Then, add the lower concentration DMSO solution to your media.[7]
-
Ensure final DMSO concentration is low: High concentrations of DMSO can be toxic to cells and can also cause compounds to precipitate. Aim for a final DMSO concentration in your media of less than 0.5%.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting precipitation issues with this compound in your experiments.
Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| "Salting out" effect | The high concentration of the compound in the DMSO stock solution is not soluble in the aqueous environment of the media. |
| 1. Serial Dilution: Prepare an intermediate dilution of your stock solution in DMSO before adding it to the media. For example, if your stock is 10 mM and your final desired concentration is 10 µM, first dilute the stock to 1 mM in DMSO, and then add the corresponding volume of the 1 mM solution to your media.[7] | |
| 2. Slow Addition: Add the stock solution to the media dropwise while gently vortexing or swirling the tube. This can help to disperse the compound more evenly and prevent localized high concentrations that can lead to precipitation. | |
| Temperature Shock | A significant temperature difference between the cold stock solution and the warm media can cause the compound to precipitate. |
| 1. Pre-warming: Warm both the stock solution and the cell culture media to 37°C before mixing.[7] | |
| Media Composition | Components in the cell culture media, such as salts and proteins, can interact with the compound and cause it to precipitate.[8][9] |
| 1. Test in a simpler buffer: Try dissolving the compound in a simple buffer like PBS to see if the issue is specific to your cell culture media. | |
| 2. Reduce Serum Concentration: If using serum-containing media, try reducing the serum concentration at the time of compound addition, as proteins in the serum can sometimes contribute to precipitation. |
Problem: Precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound solutions may be unstable over time.[1] |
| 1. Prepare Fresh: Always prepare your final working solution of this compound in media immediately before adding it to your cells. | |
| Evaporation of Media | Evaporation of water from the culture plates in the incubator can lead to an increase in the concentration of all components, including your compound, potentially causing it to exceed its solubility limit.[8] |
| 1. Maintain Humidity: Ensure proper humidity levels in your incubator. | |
| 2. Seal Plates: Use sealing tape or film on your culture plates to minimize evaporation, especially for long-term experiments. | |
| pH Changes in Media | Changes in the pH of the culture media due to cell metabolism can affect the solubility of the compound. |
| 1. Use Buffered Media: Ensure your media contains a suitable buffering agent, like HEPES, to maintain a stable pH. | |
| 2. Monitor Media Color: A change in the color of the phenol red indicator in your media can signal a significant pH shift. Change the media if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). c. If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solution and Addition to Cells
-
Materials: this compound stock solution, pre-warmed sterile DMSO, pre-warmed complete cell culture medium, sterile tubes.
-
Procedure: a. Thaw an aliquot of the this compound stock solution and warm it to 37°C. b. Prepare an intermediate dilution of the stock solution in pre-warmed sterile DMSO if necessary. c. Warm the complete cell culture medium to 37°C. d. Slowly add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed media while gently mixing. e. Visually inspect the solution for any signs of precipitation. f. If the solution is clear, immediately add it to your cells.
Visualizing Workflows and Pathways
Troubleshooting Workflow for this compound Precipitation
A troubleshooting workflow for this compound precipitation.
Simplified EGFR Signaling Pathway and Inhibition by Jbj-09-063
Simplified EGFR signaling pathway and the inhibitory action of Jbj-09-063.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. JBJ-09-063 - Immunomart [immunomart.com]
- 7. JBJ-09-063 | TargetMol [targetmol.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. cellculturedish.com [cellculturedish.com]
Optimizing Jbj-09-063 Hydrochloride Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Jbj-09-063 hydrochloride in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of this potent EGFR inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike ATP-competitive inhibitors, it binds to a site distinct from the ATP-binding pocket, leading to the inhibition of EGFR phosphorylation. This subsequently blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[1][2][3][4][5][6][7][8][9]
Q2: What are the reported IC50 values for this compound against different EGFR mutations?
This compound has demonstrated nanomolar to sub-nanomolar potency against various clinically relevant EGFR mutations, including those conferring resistance to other tyrosine kinase inhibitors (TKIs).
| EGFR Mutation | IC50 (nM) |
| L858R | 0.147[1][2][3][5][6][7][8][9][10] |
| L858R/T790M | 0.063[1][2][3][5][6][7][8][9][10] |
| L858R/T790M/C797S | 0.083[1][2][3][5][6][7][8][9][10] |
| LT/L747S | 0.396[1][2][3][5][6][7][8][9][10] |
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, with a reported solubility of up to 100 mg/mL (168.60 mM) with the aid of ultrasonication.[10] For long-term storage, it is recommended to store the powdered compound at 4°C, sealed and away from moisture.[10] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[5][10]
Q4: What is a good starting concentration range for my cell line?
Based on the provided IC50 values, a good starting point for a dose-response experiment would be a wide range covering several orders of magnitude around the expected IC50 for your cell line's specific EGFR mutation. A suggested starting range could be from 0.01 nM to 100 nM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells.
-
Solution 1: Confirm EGFR Mutation Status: Ensure your cell line expresses an EGFR mutation known to be sensitive to this compound.
-
Solution 2: Check Compound Integrity: Improper storage or handling can lead to compound degradation. Use a fresh aliquot of the inhibitor. Solutions are noted to be unstable, so preparing them fresh is recommended.[1]
-
Solution 3: Optimize Incubation Time: The effect of the inhibitor may be time-dependent. Consider extending the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment.
-
Solution 4: Verify Assay Sensitivity: Ensure your cell viability or signaling readout (e.g., Western blot for p-EGFR) is sensitive enough to detect changes.
Issue 2: The compound precipitates in my cell culture medium.
-
Solution 1: Pre-warm Solutions: To avoid precipitation, it is recommended to pre-warm both the stock solution and the cell culture medium to 37°C before dilution.[4]
-
Solution 2: Intermediate Dilution: Avoid adding a highly concentrated DMSO stock directly to the aqueous medium. Perform an intermediate dilution of the stock solution in DMSO before the final dilution in the culture medium.[4] For example, dilute a 10 mM stock to 1 mM in DMSO, and then add this to your medium.
-
Solution 3: Lower Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can cause compound precipitation. Aim for a final DMSO concentration of 0.1% or lower in your culture medium.
Issue 3: I am observing significant cell death even at very low concentrations.
-
Solution 1: Assess Off-Target Effects: While Jbj-09-063 is selective, high concentrations may lead to off-target toxicity. Compare its effect on a control cell line lacking the target EGFR mutations.
-
Solution 2: Reduce Serum Concentration: Components in the serum of your culture medium could interact with the compound. Try reducing the serum concentration during the treatment period.
-
Solution 3: Shorten Incubation Time: High sensitivity of your cell line might require a shorter exposure to the compound.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a standard MTT or resazurin-based viability assay.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or Resazurin reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Further dilute these intermediate stocks into complete culture medium to achieve the final desired concentrations for your dose-response curve (e.g., 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, 0.3 nM, 0.1 nM, 0.03 nM, 0.01 nM, and a vehicle control with DMSO only). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment:
-
Add the MTT or resazurin reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (set as 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Assessing Target Engagement via Western Blot
This protocol describes how to evaluate the effect of this compound on the phosphorylation of EGFR and its downstream targets, Akt and ERK1/2.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-EGFR, total EGFR, p-Akt, total Akt, p-ERK1/2, total ERK1/2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., based on the IC50 determined in Protocol 1) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.
Visualizing Key Processes
To further aid in understanding the experimental design and mechanism of action, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Workflow for determining the IC50 of Jbj-09-063.
Caption: Troubleshooting guide for lack of drug effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JBJ-09-063 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JBJ-09-063 | EGFR | 2820336-67-0 | Invivochem [invivochem.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. JBJ-09-063 - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Jbj-09-063 hydrochloride off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jbj-09-063 hydrochloride.
Introduction to this compound
This compound is a potent, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It is particularly effective against EGFR mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), including L858R, T790M, and C797S mutations.[1][2][3] As an allosteric inhibitor, Jbj-09-063 binds to a site distinct from the ATP-binding pocket, offering a different mechanism to overcome resistance. Its primary on-target effect is the inhibition of EGFR phosphorylation and subsequent downstream signaling through the Akt and ERK1/2 pathways.[1][2][3][4]
While Jbj-09-063 demonstrates high selectivity for mutant EGFR, understanding its potential off-target effects is crucial for interpreting experimental results and anticipating potential side effects in preclinical studies. This guide addresses common questions and troubleshooting scenarios related to the use of this compound, with a focus on investigating potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO.[5] For stock solutions, dissolve the compound in DMSO at a concentration of up to 100 mg/mL.[5] It is important to note that solutions of Jbj-09-063 are unstable and should be prepared fresh for each experiment.[1] If storage of a stock solution is necessary, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[6] Avoid repeated freeze-thaw cycles.[6] The free base form of the compound is also noted to be prone to instability.[2]
Q2: I am observing unexpected cellular effects that do not seem to be related to EGFR inhibition. What could be the cause?
A2: Unexpected cellular effects could arise from several factors:
-
Off-target kinase inhibition: Although designed to be selective, Jbj-09-063 may inhibit other kinases, especially at higher concentrations. A comprehensive kinome scan or selectivity profile is the best way to assess this. Currently, a detailed public kinome scan for Jbj-09-063 is not available in the reviewed literature. Researchers may need to perform their own kinase profiling to determine the off-target effects in their specific experimental system.
-
Compound degradation: As Jbj-09-063 solutions are unstable, degradation products could have their own biological activities.[1] Always use freshly prepared solutions.
-
Cell line-specific effects: The genetic background of your cell line could harbor sensitivities to the compound that are independent of its intended target.
-
Experimental artifacts: Ensure that the observed effects are not due to issues with the experimental setup, such as solvent effects (DMSO concentration) or inconsistencies in cell culture conditions.
Q3: How can I determine if the effects I am seeing are on-target or off-target?
A3: To distinguish between on-target and off-target effects, consider the following experiments:
-
Rescue experiments: If the observed phenotype is due to on-target EGFR inhibition, it might be rescued by expressing a drug-resistant mutant of EGFR or by activating a downstream component of the EGFR pathway.
-
Use of a structurally unrelated EGFR inhibitor: Comparing the effects of Jbj-09-063 with another EGFR inhibitor that has a different chemical scaffold can help determine if the observed phenotype is specific to EGFR inhibition or a compound-specific off-target effect.
-
Dose-response analysis: On-target effects are typically observed at concentrations consistent with the IC50 for EGFR inhibition. Off-target effects may only appear at significantly higher concentrations.
-
Direct measurement of off-target activity: Perform a kinase profiling assay to directly assess the inhibitory activity of Jbj-09-063 against a panel of other kinases.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Compound degradation due to improper storage or use of old solutions.[1] | Always prepare fresh stock solutions of this compound in DMSO for each experiment. |
| Variability in cell density or confluency. | Standardize cell seeding protocols and ensure consistent cell health and passage number. | |
| Low potency or lack of effect | Incorrect concentration of the compound. | Verify the concentration of your stock solution and perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Cell line is not dependent on the specific mutant EGFR targeted by Jbj-09-063. | Confirm the EGFR mutation status of your cell line. Jbj-09-063 is most potent against L858R, L858R/T790M, and L858R/T790M/C797S mutants.[1][2][3] | |
| High cellular toxicity at low concentrations | Potential off-target effects. | Perform a cell viability assay (e.g., CellTiter-Glo) to determine the cytotoxic concentration. If toxicity occurs at concentrations where on-target effects are not expected, investigate potential off-target liabilities. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments. | |
| Unexpected changes in signaling pathways other than EGFR/Akt/ERK | Off-target kinase inhibition. | Perform a Western blot analysis for key phosphoproteins in other signaling pathways that might be affected. A kinase selectivity profile would be highly informative. |
Data Presentation
On-Target Activity of this compound
| EGFR Mutant | IC50 (nM) | Reference |
| EGFR L858R | 0.147 | [1][2][3] |
| EGFR L858R/T790M | 0.063 | [1][2][3] |
| EGFR L858R/T790M/C797S | 0.083 | [1][2][3] |
| EGFR LT/L747S | 0.396 | [1][2][3] |
Off-Target Activity of this compound
A comprehensive, publicly available kinase selectivity profile for this compound was not identified in the reviewed literature. Researchers are encouraged to perform their own kinase profiling to assess off-target effects. A template for presenting such data is provided below.
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| Example Kinase 1 | Data | Data |
| Example Kinase 2 | Data | Data |
| ... | ... | ... |
Experimental Protocols
Protocol 1: Western Blot for Phospho-EGFR, Phospho-Akt, and Phospho-ERK1/2
This protocol is adapted from standard Western blotting procedures and is intended to assess the on-target activity of this compound.[7][8]
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Starve cells in serum-free media for 12-16 hours before treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
For EGFR activation, stimulate cells with EGF (e.g., 100 ng/mL) for 5-10 minutes before harvesting.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068), phospho-Akt (Ser473), phospho-ERK1/2 (Thr202/Tyr204), total EGFR, total Akt, total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Visualize the bands using an ECL detection reagent and an imaging system.
-
Protocol 2: Cell Viability Assay using CellTiter-Glo®
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay and is used to determine the effect of Jbj-09-063 on cell proliferation.[9][10][11]
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the compound to the wells, ensuring the final DMSO concentration is consistent across all wells and below 0.5%.
-
Include a vehicle-only control and a no-cell background control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-only control to determine the percent viability.
-
Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Jbj-09-063.
Caption: Troubleshooting workflow for unexpected results with Jbj-09-063.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JBJ-09-063 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. OUH - Protocols [ous-research.no]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Technical Support Center: Overcoming In Vitro Resistance to Jbj-09-063 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the allosteric EGFR inhibitor, Jbj-09-063 hydrochloride, in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound. What are the potential causes?
A1: Reduced sensitivity to this compound in vitro can primarily be attributed to two main mechanisms:
-
On-Target EGFR Mutations: The emergence of specific mutations in the EGFR kinase domain can confer resistance. Notably, the L747S mutation has been identified as a key on-target resistance mechanism to Jbj-09-063.[1][2]
-
EGFR Dimerization: Increased homo- or heterodimerization of EGFR with other ERBB family members (e.g., HER2, HER3) can also lead to resistance.[2] This can sometimes be induced by the experimental conditions or the specific cell line characteristics.
Q2: How can I determine if my resistant cells have developed the L747S mutation?
A2: To identify the L747S mutation, you will need to perform sequencing of the EGFR tyrosine kinase domain in your resistant cell population. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: What strategies can I employ to overcome resistance to this compound in my cell lines?
A3: Several strategies can be explored to overcome resistance:
-
Combination Therapy with ATP-Competitive EGFR TKIs: Combining Jbj-09-063 with an ATP-competitive EGFR tyrosine kinase inhibitor (TKI) can be effective.[1] This dual-targeting approach can prevent the emergence of resistance. In fact, studies have shown that treating with both drugs simultaneously can prevent the identification of any resistant colonies.[1]
-
Combination with Anti-EGFR Antibodies: The use of an anti-EGFR antibody, such as Cetuximab, in combination with Jbj-09-063 has been shown to be effective.[3][4][5]
-
Investigate Downstream Signaling: Assess the phosphorylation status of downstream signaling molecules like Akt and ERK1/2.[3][6][7] Persistent activation of these pathways despite Jbj-09-063 treatment may indicate bypass signaling, a common resistance mechanism.
Q4: Is Jbj-09-063 effective against cell lines with pre-existing resistance to other EGFR TKIs like osimertinib?
A4: Yes, Jbj-09-063 is an allosteric inhibitor that binds to a different site on EGFR than ATP-competitive inhibitors.[1][2] This allows it to be effective against EGFR mutations that confer resistance to other TKIs, including T790M and C797S.[1][2][8]
Troubleshooting Guides
Issue 1: Decreased Cell Viability Inhibition by Jbj-09-063
This guide provides a workflow to troubleshoot unexpected resistance to Jbj-09-063 in your cell culture experiments.
Caption: Troubleshooting workflow for decreased Jbj-09-063 efficacy.
Data Presentation
Table 1: In Vitro Efficacy of Jbj-09-063 Against Various EGFR Mutations
| EGFR Mutation | IC50 (nM) | Reference |
| L858R | 0.147 | [6][7][9] |
| L858R/T790M | 0.063 | [6][7][9] |
| L858R/T790M/C797S | 0.083 | [6][7][9] |
| LT/L747S | 0.396 | [6][7][9] |
Experimental Protocols
Protocol 1: Sequencing of the EGFR Tyrosine Kinase Domain
Objective: To identify potential resistance mutations, such as L747S, in the EGFR gene of Jbj-09-063-resistant cells.
Materials:
-
Jbj-09-063-sensitive and -resistant cell pellets
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
PCR primers flanking the EGFR tyrosine kinase domain (exons 18-24)
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Sanger sequencing service or next-generation sequencing platform
Methodology:
-
Genomic DNA Extraction:
-
Harvest approximately 1x10^6 sensitive and resistant cells.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
-
PCR Amplification:
-
Set up PCR reactions using primers that flank the EGFR tyrosine kinase domain.
-
Use a high-fidelity DNA polymerase to minimize PCR-introduced errors.
-
Perform PCR with an appropriate annealing temperature and extension time for your chosen primers and polymerase.
-
-
PCR Product Purification:
-
Run the PCR products on an agarose gel to confirm the correct amplicon size.
-
Purify the PCR products using a PCR purification kit to remove primers and dNTPs.
-
-
Sequencing:
-
Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
Alternatively, for a more comprehensive analysis, prepare the DNA for next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing results from the resistant cells to the reference human EGFR sequence.
-
Compare the sequence of the resistant cells to that of the sensitive (parental) cells to identify any acquired mutations.
-
Pay close attention to codon 747 to check for the L747S (leucine to serine) substitution.
-
Protocol 2: Analysis of EGFR Signaling Pathway
Objective: To assess the phosphorylation status of EGFR and its downstream effectors, Akt and ERK, in response to Jbj-09-063 treatment.
Caption: Simplified EGFR signaling pathway inhibited by Jbj-09-063.
Materials:
-
This compound
-
Sensitive and resistant cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment and Lysis:
-
Seed sensitive and resistant cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 2, 6, 24 hours). Include a DMSO-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the inhibition of EGFR, Akt, and ERK phosphorylation between sensitive and resistant cells at different Jbj-09-063 concentrations. Persistent phosphorylation in resistant cells suggests the activation of bypass signaling pathways.
-
References
- 1. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JBJ-09-063 | TargetMol [targetmol.com]
Jbj-09-063 hydrochloride inconsistent western blot results
Technical Support Center: JBJ-09-063 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using this compound in Western blotting experiments.
Troubleshooting Guide: Inconsistent Western Blot Results
Inconsistent Western blot results when using this compound can arise from various factors, from sample preparation to antibody selection. This guide addresses common problems, their potential causes, and solutions.
Data Presentation: Summary of Common Western Blot Issues
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for Phospho-Proteins (p-EGFR, p-Akt, p-ERK) | 1. Ineffective Inhibition: this compound solution may have degraded. Solutions of JBJ-09-063 are known to be unstable[1]. 2. Low Protein Expression: The target protein may not be highly expressed in the cell or tissue type used[2]. 3. Suboptimal Antibody Performance: The primary antibody may have low affinity or may not be validated for Western blotting[3]. 4. Insufficient Protein Loading: The amount of protein in the lysate may be too low for detection[2]. 5. Protein Degradation: Phosphatases in the sample may have removed the phosphate groups[2]. | 1. Fresh Preparation: Prepare fresh solutions of this compound for each experiment[1]. 2. Positive Controls: Use a cell line known to express the target protein as a positive control[2]. 3. Antibody Validation: Ensure the primary antibody is validated for Western blot and the target species. Titrate the antibody to find the optimal concentration[3]. 4. Increase Protein Load: Load a higher concentration of protein lysate (20-30 µg is a common starting point)[2]. 5. Use Inhibitors: Add phosphatase and protease inhibitors to the lysis buffer and keep samples on ice[2]. |
| High Background | 1. Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding[4]. 2. Antibody Concentration Too High: Excessive primary or secondary antibody can lead to high background[5]. 3. Improper Washing: Insufficient washing between antibody incubations can leave unbound antibodies on the membrane[5]. | 1. Optimize Blocking: Increase blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk, especially for phospho-antibodies)[4][5]. 2. Titrate Antibodies: Perform a dilution series to determine the optimal antibody concentration[5]. 3. Increase Wash Steps: Increase the number and duration of washes. Adding a detergent like Tween 20 to the wash buffer can also help[5]. |
| Non-Specific Bands | 1. Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. 2. Protein Degradation: Degraded protein fragments may be detected by the antibody[6]. 3. Post-Translational Modifications: Other modifications can cause shifts in protein size[2]. | 1. Use a Different Antibody: Try a different monoclonal antibody specific to the target protein. 2. Fresh Samples and Inhibitors: Use fresh samples and ensure protease inhibitors are included in the lysis buffer[2]. 3. Consult Databases: Check protein databases like UniProt to see if multiple isoforms or known modifications exist for your target protein[2]. |
| Inconsistent Inhibition of Downstream Targets (p-Akt, p-ERK) | 1. Cell Line Specific Effects: The signaling pathway may have feedback loops or be regulated differently in the specific cell line used. 2. Allosteric Inhibition Nuances: As an allosteric inhibitor, the effect of JBJ-09-063 might be influenced by the conformational state of EGFR, which could vary between experiments. | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time with this compound for inhibiting downstream signaling. 2. Titration of Inhibitor: Titrate the concentration of this compound to establish a dose-response curve for the inhibition of each downstream target. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR)[1][7]. It is designed to target both TKI-sensitive and TKI-resistant EGFR mutations[8]. By binding to an allosteric site, it inhibits the kinase activity of EGFR, which in turn reduces the phosphorylation of EGFR itself and downstream signaling proteins like Akt and ERK1/2[1][7].
Q2: How should I prepare and store this compound?
A2: this compound is typically dissolved in DMSO to create a stock solution[7]. It is important to note that solutions of JBJ-09-063 are unstable, and it is recommended to prepare fresh solutions for each experiment or use small, pre-packaged sizes[1]. For storage of stock solutions in DMSO, it is advised to store them at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, away from moisture[7][9].
Q3: Why am I seeing a decrease in total EGFR levels after treatment with this compound?
A3: Inhibition of EGFR activity can lead to changes in its trafficking and degradation. Ligand binding and subsequent receptor activation typically lead to internalization and lysosomal degradation of EGFR[10]. While JBJ-09-063 is an inhibitor, its binding might still influence the conformational state of the receptor and affect its stability and turnover rate.
Q4: Can I use non-fat dry milk for blocking when detecting phosphorylated proteins?
A4: While non-fat dry milk is a common blocking agent, it is sometimes not recommended for detecting phosphorylated proteins. Milk contains casein, a phosphoprotein, which can be recognized by anti-phospho antibodies, leading to high background. Bovine Serum Albumin (BSA) at 3-5% in TBST is often a preferred blocking agent for these applications[4].
Q5: What are the expected molecular weights for EGFR, Akt, and ERK1/2?
A5: The expected molecular weights are approximately:
-
EGFR: ~175 kDa
-
Akt: ~60 kDa
-
ERK1/2 (p44/42 MAPK): ~44 and 42 kDa
Note that post-translational modifications such as glycosylation can cause proteins to migrate at a higher apparent molecular weight than predicted[6].
Experimental Protocols
Detailed Methodology: Western Blot for Analysis of EGFR Pathway Inhibition by this compound
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of EGFR, Akt, and ERK1/2 via Western blot.
1. Cell Culture and Treatment: a. Plate cells (e.g., H1975 or other EGFR-mutant cell lines) at an appropriate density and allow them to adhere overnight. b. The following day, treat the cells with varying concentrations of freshly prepared this compound for the desired time (e.g., 2-24 hours). Include a DMSO-treated vehicle control.
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
3. Sample Preparation and Gel Electrophoresis: a. Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load the samples onto an 8-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. c. Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1-2 hours or a semi-dry transfer according to the manufacturer's instructions is recommended.
5. Blocking and Antibody Incubation: a. Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., rabbit anti-p-EGFR, rabbit anti-p-Akt, mouse anti-p-ERK, and loading controls like β-actin or GAPDH) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection: a. Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imager or X-ray film.
7. Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-proteins to the total protein or a loading control.
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. JBJ-09-063 | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Jbj-09-063 Hydrochloride In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Jbj-09-063 hydrochloride. The focus is on improving its in vivo bioavailability for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of Jbj-09-063 and how does it compare to previous compounds?
A1: Jbj-09-063 has a reported oral bioavailability of approximately 14.6% in mice. This is a significant improvement over earlier allosteric EGFR inhibitors like JBJ-04-125-02, which had an oral bioavailability of only 3%. This enhancement is attributed to improved pharmacological properties of Jbj-09-063.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It is designed to target TKI-sensitive and resistant EGFR mutations, including L858R, L858R/T790M, and L858R/T790M/C797S.[1][2][3][4][5] By binding to an allosteric site, it inhibits the phosphorylation of EGFR and downstream signaling pathways such as Akt and ERK1/2.[1][4][5]
Q3: What are the main challenges affecting the oral bioavailability of this compound?
A3: Like many kinase inhibitors and hydrochloride salts of poorly soluble basic drugs, the oral bioavailability of Jbj-09-063 can be limited by several factors:
-
Low Aqueous Solubility: As a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, its low solubility in gastrointestinal fluids can be a primary rate-limiting step for absorption.[6]
-
pH-Dependent Solubility: Hydrochloride salts of weakly basic compounds can exhibit variable solubility in the changing pH environment of the GI tract. While soluble in the acidic stomach, they may precipitate in the more neutral pH of the small intestine, reducing the amount of drug available for absorption.[7][8]
-
First-Pass Metabolism: Although not specifically detailed for Jbj-09-063, many orally administered drugs undergo significant metabolism in the gut wall and liver before reaching systemic circulation, which can reduce bioavailability.[9][10]
Troubleshooting Guide
Issue 1: Low or inconsistent plasma concentrations of Jbj-09-063 in vivo.
This is a common issue for poorly soluble compounds. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Formulation Strategy | Rationale |
| Poor dissolution in the GI tract | Micronization or nanosizing of the this compound powder. | Reducing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[11][12] |
| Develop a solid dispersion of Jbj-09-063 in a hydrophilic carrier (e.g., PVP, PEG). | This technique can enhance drug solubility and dissolution by dispersing the drug in a carrier matrix at a molecular level, creating an amorphous solid dispersion.[13] | |
| Precipitation in the small intestine | Formulate as a suspension in a vehicle containing a viscosity-enhancing agent and a surfactant. A common formulation is 0.5% carboxymethylcellulose sodium (CMC-Na) with 0.25% Tween 80. | CMC-Na increases the viscosity of the formulation, which can slow down drug precipitation and maintain a supersaturated state. Tween 80 acts as a wetting agent and solubilizer.[13][14] |
| Utilize a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS). | SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids), keeping the drug in a solubilized state.[11] | |
| Insufficient drug exposure | Increase the dose, if tolerated, or optimize the formulation to improve absorption. | For preclinical studies in mice, oral doses of 20 mg/kg have been reported.[1] If toxicity is not a concern, a higher dose may compensate for low bioavailability. However, formulation optimization is generally preferred. |
Issue 2: High variability in plasma concentrations between animals.
High inter-animal variability can obscure the true pharmacokinetic profile and efficacy of the compound.
| Potential Cause | Suggested Action | Rationale |
| Inconsistent dosing | Ensure accurate and consistent oral gavage technique. The volume administered should be precise for each animal's body weight. | Improper gavage can lead to dosing errors or stress, affecting GI motility and absorption. |
| Food effects | Standardize the fasting period for all animals before dosing. Typically, an overnight fast is recommended for bioavailability studies. | The presence of food can significantly alter gastric emptying, GI pH, and drug dissolution, leading to high variability.[10] |
| Formulation instability | Prepare fresh formulations for each experiment and ensure homogeneity of suspensions by continuous stirring or vortexing before each dose. | Poorly suspended drug particles can lead to inconsistent dosing. Some formulations may not be stable over extended periods. |
| Physiological differences | Increase the number of animals per group to improve statistical power and account for natural biological variation. | A larger sample size can help to mitigate the impact of individual differences in metabolism and absorption. |
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo pharmacokinetic parameters for Jbj-09-063.
Table 1: In Vitro IC₅₀ Values of Jbj-09-063
| EGFR Mutant | IC₅₀ (nM) |
| L858R | 0.147 |
| L858R/T790M | 0.063 |
| L858R/T790M/C797S | 0.083 |
| LT/L747S | 0.396 |
Data sourced from MedChemExpress and Selleck Chemicals.[1][2][3][4][5]
Table 2: Pharmacokinetic Parameters of Jbj-09-063 in Mice
| Parameter | Value | Dosing Route |
| Bioavailability (F%) | ~15% | 20 mg/kg p.o. |
| IV Clearance (Cl) | 15.7 mL/min/kg | 3 mg/kg i.v. |
| Volume of Distribution (Vss) | 2.5 L/kg | 3 mg/kg i.v. |
| Half-life (T₁/₂) | 2.3 h | 3 mg/kg i.v. |
| AUC (0-8h) | 2398 ng·h/mL | 20 mg/kg p.o. |
Data sourced from InvivoChem.
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound
This protocol describes the preparation of a common vehicle for oral administration in preclinical rodent studies.
Materials:
-
This compound
-
Carboxymethylcellulose sodium (CMC-Na)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
Procedure:
-
Prepare the vehicle:
-
To prepare a 0.5% CMC-Na solution, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed.
-
Add 0.25 mL of Tween 80 to the 0.5% CMC-Na solution to achieve a final concentration of 0.25% Tween 80. Mix thoroughly.
-
-
Prepare the Jbj-09-063 suspension:
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 20 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, the concentration would be 2 mg/mL).
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously to ensure a uniform suspension.
-
-
Dosing:
-
Before each administration, vortex the suspension to ensure homogeneity.
-
Administer the suspension to animals via oral gavage at the calculated volume based on individual body weight.
-
Protocol 2: In Vivo Bioavailability Study in Mice
This protocol outlines a general procedure for determining the oral bioavailability of Jbj-09-063.
Study Design:
-
Animals: Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 3 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 20 mg/kg).
-
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points. For example:
-
IV group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of Jbj-09-063 in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, T₁/₂) for both IV and PO groups using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of Jbj-09-063.
Experimental Workflow
Caption: Experimental workflow for in vivo oral bioavailability assessment.
Logical Relationship: Troubleshooting Low Bioavailability
Caption: Logical approach to troubleshooting low oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JBJ-09-063 | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Jbj-09-063 hydrochloride potential for toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Jbj-09-063 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It specifically targets EGFR with activating mutations, including those that confer resistance to other tyrosine kinase inhibitors (TKIs).[1][2][3] Its mechanism involves binding to an allosteric site on the EGFR kinase domain, leading to the inhibition of its phosphorylation and subsequent downstream signaling pathways, namely the Akt and ERK1/2 pathways.[1][3][4][5]
2. In which cell lines is this compound expected to be most active?
This compound demonstrates high potency in non-small cell lung cancer (NSCLC) cell lines harboring specific EGFR mutations.[1][2][4] Its efficacy has been particularly noted in cell lines with the L858R, L858R/T790M, and L858R/T790M/C797S mutations.[1][2][3]
3. What is the expected toxicity of this compound in cell lines without EGFR mutations?
This compound is designed to be mutant-selective. Limited data is available on its effects on cell lines with wild-type EGFR. However, one study showed that Jbj-09-063 had no effect on the tumor volume of A431 xenografts, a cell line with wild-type EGFR.[5] This suggests a potentially lower toxicity profile in cells that do not carry the targeted EGFR mutations. Further studies on a broader range of non-cancerous cell lines are needed to fully establish its safety profile.
4. What are the recommended starting concentrations for in vitro experiments?
The effective concentration of this compound is highly dependent on the specific EGFR mutation present in the cell line. Based on available data, concentrations in the low nanomolar range are effective in sensitive mutant cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Data Presentation
Table 1: In Vitro Efficacy of this compound in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) | Reference |
| Ba/F3 | L858R | Cell Viability | 0.147 | [1][3] |
| Ba/F3 | L858R/T790M | Cell Viability | 0.063 | [1][3] |
| Ba/F3 | L858R/T790M/C797S | Cell Viability | 0.083 | [1][3] |
| Ba/F3 | LT/L747S | Cell Viability | 0.396 | [1][3] |
| H3255GR | L858R/T790M | Not Specified | Not Specified | [4] |
| H1975 | L858R/T790M | Not Specified | Not Specified | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability upon treatment with this compound.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol provides a general method for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration. Include appropriate controls.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for assessing Jbj-09-063.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results in cell viability assays | 1. Cell density is not optimal. 2. Inconsistent drug concentration due to improper mixing or degradation. 3. Contamination of cell culture. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line. 2. Ensure the compound is fully dissolved and prepare fresh dilutions for each experiment. Store stock solutions as recommended. 3. Regularly check for and address any signs of microbial contamination. |
| High background in apoptosis assays | 1. Excessive trypsinization or harsh cell handling leading to membrane damage. 2. Cells are overgrown, leading to spontaneous apoptosis/necrosis. | 1. Use a lower concentration of trypsin and handle cells gently during harvesting and washing steps. 2. Ensure cells are harvested at an appropriate confluency (typically 70-80%). |
| No significant effect of the compound at expected concentrations | 1. The cell line does not harbor a sensitive EGFR mutation. 2. The compound has degraded. 3. Incorrect concentration calculation. | 1. Verify the EGFR mutation status of your cell line. 2. Use a fresh aliquot of the compound and verify its purity and activity if possible. 3. Double-check all calculations for dilutions and final concentrations. |
| Precipitation of the compound in culture medium | 1. The compound has low solubility in aqueous solutions. 2. The final concentration of the solvent (e.g., DMSO) is too high. | 1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it further in the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.1% DMSO). 2. Vortex the diluted compound solution well before adding it to the cells. |
References
minimizing variability in Jbj-09-063 hydrochloride experiments
Welcome to the technical support center for Jbj-09-063 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and achieving reproducible results in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike ATP-competitive inhibitors, it binds to a site distinct from the ATP-binding pocket. This allosteric inhibition leads to the suppression of EGFR phosphorylation and downstream signaling pathways, including the Akt and ERK1/2 pathways.[1][4][5][6] Its mechanism allows it to be effective against EGFR mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), such as T790M and C797S.[7][8]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the compound's stability and activity. For long-term storage, the solid powder form should be kept at -20°C, desiccated and protected from light.[4][9] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[4][5][10] For short-term use, a stock solution can be stored at -20°C for up to one month.[5][10]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO at concentrations up to 100 mg/mL (168.60 mM).[5][10] To prepare a stock solution, it is recommended to use newly opened, anhydrous DMSO to minimize moisture, which can affect compound stability.[10] Ultrasonic assistance may be required to fully dissolve the compound.[5][10] For cell-based assays, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This allows for minimal solvent carryover into the cell culture media.
Q4: I'm observing precipitation when diluting my stock solution into aqueous media. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds. To mitigate this, it is recommended to perform serial dilutions of the high-concentration DMSO stock solution in DMSO first to create an intermediate concentration. Then, add this intermediate solution to your pre-warmed (37°C) aqueous medium while vortexing to ensure rapid mixing.[11] Avoid preparing large volumes of diluted compound in aqueous solution that will not be used immediately, as the compound's stability in these conditions is limited.[1]
Troubleshooting Guides
In Vitro Experiment Variability
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | 1. Compound Instability: Stock solution has degraded due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate Pipetting: Errors in serial dilutions leading to incorrect final concentrations. 3. Cell Culture Variability: Differences in cell passage number, confluency, or health. | 1. Prepare fresh stock solutions from solid compound. Aliquot new stock solutions to minimize freeze-thaw cycles.[1] 2. Calibrate pipettes regularly. Use low-retention pipette tips. 3. Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Low or no compound activity | 1. Compound Degradation: See above. 2. Incorrect Target: The cell line used does not harbor the specific EGFR mutations targeted by Jbj-09-063. 3. Assay Interference: Components in the assay buffer or media may interfere with the compound. | 1. Use a fresh aliquot of the compound. 2. Confirm the mutational status of your cell line (e.g., EGFR L858R, T790M, C797S). Jbj-09-063 is a mutant-selective inhibitor.[1][6] 3. Run appropriate controls, including a positive control with a known EGFR inhibitor and a vehicle control (DMSO). |
| High background in cell viability assays | 1. DMSO Toxicity: The final concentration of DMSO in the cell culture medium is too high. 2. Compound Precipitation: Precipitated compound can interfere with absorbance or fluorescence readings. | 1. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Include a vehicle control with the same DMSO concentration as your experimental wells. 2. Visually inspect wells for precipitation before adding assay reagents. Refer to the FAQ on preventing precipitation. |
In Vivo Experiment Variability
| Issue | Potential Cause | Troubleshooting Steps |
| Poor compound efficacy in animal models | 1. Suboptimal Formulation: The compound is not being absorbed effectively due to poor solubility or stability in the vehicle. 2. Insufficient Dose: The administered dose is too low to achieve a therapeutic concentration at the tumor site. 3. Rapid Metabolism/Clearance: The compound is being cleared from circulation too quickly. | 1. Test different formulations for oral or intravenous administration. Common vehicles for oral gavage include PEG400 or a suspension in 0.5% carboxymethyl cellulose with 0.25% Tween 80.[12] For IV, a solution in 10% DMSO and 90% corn oil has been used.[12] 2. Perform a dose-response study to determine the optimal dose. Published studies have used doses such as 20 mg/kg for oral administration and 3 mg/kg for intravenous administration in mice.[5][6][10][12] 3. Conduct pharmacokinetic studies to determine the compound's half-life and bioavailability in your animal model.[7] |
| Toxicity or adverse effects in animals | 1. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. 2. Off-Target Effects: The compound may have off-target activities at the administered dose. | 1. Administer the vehicle alone to a control group of animals to assess its tolerability. 2. Start with a lower dose and escalate gradually while monitoring for signs of toxicity. |
Data Presentation
In Vitro Potency of this compound
| EGFR Mutant | IC50 (nM) |
| L858R | 0.147 |
| L858R/T790M | 0.063 |
| L858R/T790M/C797S | 0.083 |
| LT/L747S | 0.396 |
| Data compiled from multiple sources.[1][4][5][6][10] |
In Vivo Pharmacokinetic Parameters in Mice
| Parameter | Value |
| Clearance (Cl) | 15.7 mL/min/kg |
| Half-life (T1/2) | 2.3 hours |
| Volume of Distribution (Vss) | 2.5 L/kg |
| Oral Bioavailability (F%) | 15% |
| AUC (0-8h) | 2398 ng·h/mL |
| Data from intravenous (3 mg/kg) and oral (20 mg/kg) administration.[10][12] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the required volume of anhydrous DMSO to achieve a stock concentration of 10 mM.
-
Vortex and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in low-retention microtubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions:
-
For cell-based assays, perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate concentrations.
-
Warm the cell culture medium to 37°C.
-
Add the final DMSO-diluted compound to the medium (e.g., 2 µL into 2 mL of medium for a 1:1000 dilution) and mix immediately.[11]
-
Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition
-
Cell Seeding and Treatment:
-
Seed EGFR-mutant cells (e.g., H1975) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Jbj-09-063.
Caption: General workflow for in vitro experiments with Jbj-09-063.
Caption: Troubleshooting logic for addressing inconsistent experimental data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. JBJ-09-063 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JBJ-09-063 | TargetMol [targetmol.com]
- 12. JBJ-09-063 | EGFR | 2820336-67-0 | Invivochem [invivochem.com]
Jbj-09-063 hydrochloride degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Jbj-09-063 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under desiccated conditions. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C, protected from light and moisture.[1][2][3][4][5]
Q2: How should I store this compound solutions?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3] For storage, it is recommended to keep solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] Ensure the solutions are in tightly sealed containers to prevent solvent evaporation and exposure to moisture.[1][2] Some suppliers suggest that solutions may be unstable and should be prepared fresh.[6]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO, with a solubility of 100 mg/mL (168.60 mM), which may require sonication to fully dissolve.[1]
Q4: What are the known degradation pathways for this compound?
A4: Currently, there is limited publicly available information detailing the specific chemical degradation pathways of this compound. To ensure the integrity of your experimental results, it is crucial to adhere to the recommended storage and handling conditions.
Q5: How does this compound exert its biological effect?
A5: this compound is a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[5][6][7] It specifically targets various EGFR mutations, including those resistant to other tyrosine kinase inhibitors (TKIs).[5][7] By inhibiting EGFR, it effectively reduces the phosphorylation of downstream signaling proteins such as Akt and ERK1/2, which are involved in cell proliferation and survival.[1][3][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in an experiment. | Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at improper temperatures). | Prepare fresh stock solutions from solid compound. Ensure aliquots of stock solutions are stored at -80°C for long-term use and thawed only once.[3] |
| Degradation of the compound in the experimental media. | Prepare fresh working solutions immediately before each experiment. Minimize the exposure of the compound to light and elevated temperatures during the experiment. | |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution due to solvent evaporation. | Use tightly sealed vials for storing solutions. Periodically verify the concentration of your stock solution if it has been stored for an extended period. |
| Partial precipitation of the compound in aqueous media. | Confirm the solubility of this compound in your specific experimental buffer. You may need to use a co-solvent or adjust the pH to maintain solubility. | |
| Visible changes in the solid compound (e.g., color change, clumping). | Absorption of moisture. | Store the solid compound in a desiccator, especially after opening the vial.[1][2][3] If changes are observed, it is recommended to use a fresh batch of the compound. |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid | 0-4°C | Short-term (days to weeks) | Keep desiccated and protected from light.[4] |
| Solid | -20°C | Long-term (months to years) | Keep desiccated and protected from light.[4][5] |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; keep sealed and away from moisture.[1][2][3] |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; keep sealed and away from moisture.[1][2][3] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use a sonicator to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber vials to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing the stability of this compound.
References
Validation & Comparative
A Head-to-Head Battle in EGFR-Mutant Lung Cancer: Jbj-09-063 Hydrochloride vs. Osimertinib in the Face of C797S Resistance
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies in non-small cell lung cancer (NSCLC) presents a persistent challenge. The EGFR C797S mutation, in particular, has rendered the potent third-generation tyrosine kinase inhibitor (TKI), osimertinib, ineffective, creating a critical unmet need for novel therapeutic strategies. This guide provides an objective comparison of a promising next-generation allosteric inhibitor, Jbj-09-063 hydrochloride, and the established TKI, osimertinib, with a focus on their performance against the formidable C797S mutant.
This comprehensive analysis is supported by preclinical data, detailing the mechanisms of action, inhibitory concentrations, and the methodologies behind the key experiments, to empower informed decisions in research and development.
Mechanism of Action: A Tale of Two Binding Sites
Osimertinib, a third-generation EGFR TKI, exerts its inhibitory effect by forming a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding potently inhibits EGFR signaling. However, the C797S mutation, a substitution of cysteine with serine at this crucial position, abrogates this covalent interaction, leading to acquired resistance.
In contrast, this compound is a mutant-selective allosteric inhibitor of EGFR.[1][2][3] It circumvents the C797S resistance mechanism by binding to a distinct allosteric site on the EGFR protein, rather than the ATP-binding pocket. This different binding modality allows it to maintain inhibitory activity against EGFR harboring the C797S mutation.[4]
In Vitro Efficacy: A Clear Advantage for Jbj-09-063 in C797S Mutants
Biochemical and cellular assays consistently demonstrate the superior efficacy of this compound against EGFR C797S mutations. While osimertinib's potency dramatically diminishes in the presence of this mutation, Jbj-09-063 maintains robust inhibitory activity.
Biochemical Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values from biochemical kinase assays highlight the potent activity of Jbj-09-063 against various EGFR mutants, including the osimertinib-resistant triple mutant.
| Compound | EGFR Mutant | IC50 (nM) |
| This compound | L858R | 0.147[1][2][3] |
| L858R/T790M | 0.063[1][2][3] | |
| L858R/T790M/C797S | 0.083[1][2][3] | |
| Osimertinib | Exon 19 del/T790M | ~1 |
| L858R/T790M | ~1 | |
| Exon 19 del/T790M/C797S | >1000 | |
| L858R/T790M/C797S | >1000 |
Table 1: Comparison of biochemical IC50 values of this compound and Osimertinib against various EGFR mutants. Data for osimertinib IC50 values are approximated from graphical representations in preclinical studies.
Cellular Proliferation Inhibition
Cell-based assays further corroborate the biochemical findings. In engineered cell lines expressing the C797S mutation, Jbj-09-063 effectively inhibits cell proliferation, whereas osimertinib shows a significant loss of activity.
| Compound | Cell Line (EGFR Mutant) | IC50 (nM) |
| This compound | Ba/F3 (L858R/T790M/C797S) | ~10-50 |
| Osimertinib | Ba/F3 (L858R/T790M/C797S) | >1000 |
| Gefitinib | Ba/F3 (L858R/T790M/C797S) | ~100-500 |
Table 2: Comparison of cellular IC50 values from a cell viability assay in Ba/F3 cells expressing the EGFR L858R/T790M/C797S mutation. Data is approximated from graphical representations in a head-to-head preclinical study.
Signaling Pathway Inhibition
The distinct mechanisms of action of this compound and osimertinib in the context of the C797S mutation are further elucidated by their effects on downstream signaling pathways.
This compound effectively suppresses the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2, in C797S mutant cells.[1][2][3][5] In contrast, due to its inability to bind, osimertinib fails to inhibit EGFR phosphorylation and downstream signaling in these resistant cells.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
EGFR Kinase Assay (Biochemical IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific EGFR mutant by 50%.
Materials:
-
Recombinant human EGFR protein (with desired mutations, e.g., L858R/T790M/C797S)
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 or a specific peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, osimertinib) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
Microplate reader (luminescence or fluorescence)
Procedure:
-
A solution of the recombinant EGFR mutant enzyme is prepared in kinase assay buffer.
-
The enzyme solution is dispensed into the wells of a microplate.
-
Serial dilutions of the test compounds (this compound or osimertinib) are added to the wells, along with a DMSO vehicle control.
-
The plate is incubated to allow the inhibitor to bind to the enzyme.
-
A mixture of ATP and the peptide substrate is added to each well to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified using a detection reagent according to the manufacturer's protocol.
-
The signal (luminescence or fluorescence) is measured using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (Cellular IC50 Determination)
Objective: To measure the concentration of an inhibitor that reduces the number of viable cells in a culture by 50%.
Materials:
-
Ba/F3 cells engineered to express the desired EGFR mutant (e.g., L858R/T790M/C797S)
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Test compounds (this compound, osimertinib) serially diluted in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Opaque-walled microplates suitable for luminescence or fluorescence readings
-
Microplate reader
Procedure:
-
Cells are seeded into the wells of a microplate at a predetermined density and allowed to attach or stabilize.
-
Serial dilutions of the test compounds are added to the wells. A DMSO vehicle control is also included.
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
The cell viability reagent is added to each well according to the manufacturer's instructions.
-
After a short incubation period, the signal (luminescence for CellTiter-Glo®, absorbance for MTT, or fluorescence for resazurin) is measured using a microplate reader.
-
The IC50 values are determined by plotting the percentage of cell viability relative to the control against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Antitumor Activity
While direct head-to-head in vivo comparative studies in C797S models are emerging, existing data indicates the potential of this compound in osimertinib-resistant xenograft models. Pharmacodynamic studies have shown that Jbj-09-063 effectively inhibits the phosphorylation of EGFR, Akt, and ERK1/2 in tumor tissues from xenograft models.[5] In contrast, preclinical models of osimertinib resistance driven by the C797S mutation show a lack of tumor response to osimertinib treatment.[6]
Conclusion
The preclinical data presented provides a compelling case for this compound as a highly potent and selective inhibitor of EGFR, particularly in the context of the C797S mutation that confers resistance to osimertinib. Its allosteric mechanism of action allows it to overcome this critical resistance pathway. For researchers and drug developers, Jbj-09-063 represents a promising avenue for the development of next-generation therapies for EGFR-mutant NSCLC, both as a single agent and potentially in combination with other targeted agents. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients who have exhausted current therapeutic options.
References
- 1. drughunter.com [drughunter.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EGFR-mutated lung cancers resistant to osimertinib through EGFR-C797S respond to 1st generation reversible EGFR inhibitors but eventually acquire EGFR-T790M/C797S in preclinical models and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Jbj-09-063 Hydrochloride vs. Gefitinib in T790M Mutant Non-Small Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of Jbj-09-063 hydrochloride and gefitinib, with a specific focus on their activity against the T790M resistance mutation in Epidermal Growth Factor Receptor (EGFR)-mutant Non-Small Cell Lung Cancer (NSCLC).
Introduction: The Challenge of T790M-Mediated Resistance
Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), revolutionized the treatment of NSCLC patients with activating EGFR mutations (e.g., exon 19 deletions and L858R). By competing with ATP at the kinase domain's binding site, gefitinib effectively blocks downstream signaling pathways, leading to tumor growth inhibition. However, the clinical benefit of gefitinib is often limited by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation increases the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors like gefitinib.
This compound is a novel, mutant-selective, allosteric inhibitor of EGFR. Unlike ATP-competitive TKIs, Jbj-09-063 binds to a distinct site on the EGFR kinase domain, offering a potential strategy to overcome T790M-mediated resistance. This guide will delve into the available preclinical data to compare the performance of these two compounds against the T790M mutant.
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and gefitinib is crucial to understanding their differential efficacy against the T790M mutation.
Gefitinib: An ATP-competitive inhibitor that binds to the ATP-binding pocket of the EGFR kinase domain. Its efficacy is diminished in the presence of the T790M mutation due to increased ATP affinity of the mutant receptor.
This compound: An allosteric inhibitor that binds to a site topographically distinct from the ATP-binding pocket. This non-competitive mechanism of inhibition allows it to circumvent the increased ATP affinity conferred by the T790M mutation.[1][2][3][4]
Quantitative Data Presentation
The following tables summarize the in vitro potency of this compound and gefitinib against various EGFR genotypes, with a focus on the T790M mutation.
Table 1: Enzymatic Inhibition (IC50)
| Compound | EGFR L858R | EGFR L858R/T790M | EGFR L858R/T790M/C797S |
| This compound | 0.147 nM[1][2][3][4] | 0.063 nM[1][2][3][4] | 0.083 nM[1][2][3][4] |
| Gefitinib | ~40 nM (in H3255 cells)[5][6] | >10 µM (in gefitinib-resistant cells)[7] | N/A |
Table 2: Cellular Proliferation Inhibition (IC50)
| Cell Line | EGFR Mutation Status | This compound IC50 | Gefitinib IC50 |
| H3255GR | L858R/T790M | Effective at inhibiting growth (specific IC50 not provided)[2][3] | Resistant[2][3] |
| H1975 | L858R/T790M | Effective in cells exogenously expressing osimertinib-resistant mutations[2][3] | ~21.46 µM[8] |
| Ba/F3 (EGFR L858R/T790M) | L858R/T790M | 50 nM (alone), 6 nM (with Cetuximab)[2][3] | N/A |
N/A: Data not available in the reviewed sources.
These data clearly demonstrate the superior potency of this compound against EGFR harboring the T790M mutation, both in enzymatic and cellular assays. Gefitinib, in contrast, shows a dramatic loss of activity in the presence of this resistance mutation.
Experimental Protocols
Cell Viability Assay (MTT/MTS/CellTiter-Glo)
This protocol provides a general framework for assessing the effect of this compound and gefitinib on the viability of NSCLC cell lines.
Protocol Steps:
-
Cell Seeding: Plate NSCLC cells (e.g., H1975, PC9-GR) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and gefitinib in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
For MTS/XTT assays: Add the reagent directly to the wells and incubate for 1-4 hours.
-
For CellTiter-Glo assay: Add the reagent to the wells, mix, and incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the absorbance (for MTT/MTS/XTT) or luminescence (for CellTiter-Glo) using a microplate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[9][10][11][12]
Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the EGFR signaling pathway following treatment with this compound or gefitinib.
Protocol Steps:
-
Cell Treatment and Lysis: Culture NSCLC cells to 70-80% confluency and treat with the desired concentrations of this compound or gefitinib for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.[13][14][15][16][17]
Signaling Pathway Analysis
Both this compound and gefitinib aim to inhibit the EGFR signaling pathway, but their effectiveness differs in the context of the T790M mutation. Jbj-09-063 has been shown to effectively reduce the phosphorylation of EGFR, Akt, and ERK1/2 in T790M mutant models.[1][2][3][4]
Discussion and Future Perspectives
The preclinical data strongly suggest that this compound is a highly potent inhibitor of the T790M mutant EGFR, a key driver of resistance to first-generation EGFR TKIs like gefitinib. Its allosteric mechanism of action provides a clear advantage over ATP-competitive inhibitors in this setting.
Interestingly, some studies have suggested that the combination of Jbj-09-063 with an ATP-competitive inhibitor like gefitinib might be more effective than either agent alone in certain contexts.[18] This suggests a potential for synergistic activity that warrants further investigation. The rationale behind this could be that the binding of one inhibitor may induce conformational changes that facilitate the binding of the other, or that they may have complementary effects on different subpopulations of cancer cells.
Future research should focus on head-to-head in vivo studies comparing the efficacy and safety of this compound and gefitinib in T790M-positive xenograft models. Furthermore, clinical trials will be necessary to determine the therapeutic potential of Jbj-09-063, both as a monotherapy and in combination with other EGFR TKIs, in NSCLC patients who have developed resistance to first- and second-generation inhibitors.
Conclusion
In the preclinical setting, this compound demonstrates superior activity against T790M mutant EGFR compared to gefitinib. Its distinct allosteric mechanism of action allows it to effectively overcome the primary mechanism of resistance to first-generation EGFR TKIs. These findings position this compound as a promising therapeutic candidate for NSCLC patients with acquired resistance to gefitinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. JBJ-09-063 | TargetMol [targetmol.com]
- 5. Gefitinib induces apoptosis in the EGFRL858R non-small-cell lung cancer cell line H3255 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gefitinib Induces Apoptosis in the EGFRL858R Non–Small-Cell Lung Cancer Cell Line H3255 | Semantic Scholar [semanticscholar.org]
- 7. Inhibiting proliferation of gefitinib-resistant, non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. MTT assay for lung cancer cell viability [bio-protocol.org]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A New Era in EGFR Inhibition: A Comparative Guide to Jbj-09-063 Hydrochloride in Combination Therapies
For researchers, scientists, and drug development professionals, the emergence of novel therapeutic agents against epidermal growth factor receptor (EGFR) mutations marks a significant stride in the battle against non-small cell lung cancer (NSCLC). Jbj-09-063 hydrochloride, a potent and mutant-selective allosteric EGFR tyrosine kinase inhibitor (TKI), has demonstrated considerable promise, particularly in overcoming resistance to existing therapies. This guide provides a comprehensive comparison of this compound in combination with other EGFR TKIs, supported by preclinical experimental data.
This compound distinguishes itself as an allosteric inhibitor, binding to a site on the EGFR distinct from the ATP-binding pocket targeted by conventional TKIs. This unique mechanism allows it to be effective against a range of EGFR mutations, including the notoriously difficult-to-treat T790M and C797S resistance mutations.[1][2] Preclinical studies have highlighted that the true potential of Jbj-09-063 may lie in combination strategies, where it can act synergistically with other EGFR inhibitors to enhance anti-tumor activity and overcome resistance.
Comparative Efficacy of this compound Combinations
The following tables summarize the key preclinical data comparing the efficacy of this compound in combination with other EGFR TKIs against various EGFR-mutant cell lines and in vivo models.
| Cell Line | EGFR Mutation(s) | Treatment | IC50 (nM) | Reference |
| Ba/F3 | L858R/T790M/C797S | Jbj-09-063 | 50 | [3][4] |
| Ba/F3 | L858R/T790M/C797S | Jbj-09-063 + Cetuximab | 6 | [3][4] |
| H3255GR | L858R/T790M | Jbj-09-063 + Gefitinib | Synergistic Inhibition | [5] |
| DFCI52 | L858R/T790M | Jbj-09-063 + Gefitinib | Synergistic Inhibition | [5] |
| H3255GR-C797S | L858R/T790M/C797S | Jbj-09-063 + Osimertinib | Synergistic Inhibition | [5] |
| DFCI52-C797S | L858R/T790M/C797S | Jbj-09-063 + Osimertinib | Synergistic Inhibition | [5] |
Table 1: In Vitro Efficacy of this compound Combinations. This table showcases the enhanced inhibitory effects of Jbj-09-063 when combined with other EGFR TKIs in various resistant cell lines. The combination with Cetuximab, for instance, leads to a significant reduction in the half-maximal inhibitory concentration (IC50).
| Xenograft Model | EGFR Mutation(s) | Treatment | Outcome | Reference |
| H1975 | L858R/T790M | Jbj-09-063 (50mg/kg & 100mg/kg) | As effective as Osimertinib (25mg/kg) in reducing tumor volume. | [6] |
| DFCI52 | L858R/T790M | Jbj-09-063 (50mg/kg) | Similar efficacy to Osimertinib in reducing tumor volume. | [6] |
| H3255GR-C797S | L858R/T790M/C797S | Jbj-09-063 + Osimertinib | Significant tumor growth inhibition compared to single agents. | [7] |
| DFCI52-C797S | L858R/T790M/C797S | Jbj-09-063 + Osimertinib | Significant tumor growth inhibition compared to single agents. | [7] |
Table 2: In Vivo Efficacy of this compound Combinations. This table highlights the potent anti-tumor activity of Jbj-09-063 in animal models, both as a monotherapy and in combination, particularly in osimertinib-resistant settings.
Signaling Pathways and Mechanisms of Action
The efficacy of this compound, especially in combination, can be understood by examining its impact on EGFR signaling pathways.
References
- 1. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Jbj-09-063 Hydrochloride and Other Allosteric EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, with a significant focus on overcoming resistance to established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Allosteric inhibitors, which bind to a site distinct from the ATP-binding pocket, represent a promising strategy to combat resistance mechanisms, particularly those arising from mutations in the EGFR kinase domain. This guide provides a comparative analysis of Jbj-09-063 hydrochloride, a potent and mutant-selective allosteric EGFR inhibitor, against other notable allosteric and ATP-competitive inhibitors.
Executive Summary
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its comparators against various EGFR genotypes. This data provides a clear, quantitative measure of their respective potencies.
Table 1: IC50 Values of Allosteric EGFR Inhibitors (in nM)
| EGFR Mutant | This compound | JBJ-04-125-02 | EAI-432 |
| L858R | 0.147[1][2][3][4][5] | Not widely reported | Effective against L858R[6][7][8] |
| L858R/T790M | 0.063[1][2][3][4][5] | 0.26[9][10] | Effective against L858R/T790M[11] |
| L858R/T790M/C797S | 0.083[1][2][3][4][5] | Effective[9][10] | Effective against L858R/T790M/C797S[6][11] |
| del19/T790M/C797S | Not widely reported | Not widely reported | Not widely reported |
| L858R/C797S | Not widely reported | Not widely reported | Effective against L858R/C797S[11] |
Table 2: IC50 Values of ATP-Competitive EGFR Inhibitors (in nM)
| EGFR Mutant | Osimertinib | Gefitinib |
| L858R | ~15 | ~10-100[12] |
| L858R/T790M | ~15 | >1000[12] |
| L858R/T790M/C797S | >1000 | >1000 |
| del19 | ~10 | ~10-100[12] |
| del19/T790M | ~10 | >1000 |
| del19/T790M/C797S | >1000 | >1000 |
Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition
Understanding the distinct mechanisms of action is crucial for appreciating the therapeutic potential of these inhibitors.
Caption: Mechanisms of allosteric and ATP-competitive EGFR inhibition.
Jbj-09-063 and other allosteric inhibitors bind to a pocket on the EGFR kinase domain that is spatially distinct from the ATP-binding site. This binding event induces a conformational change that locks the kinase in an inactive state, thereby preventing its activation. In contrast, ATP-competitive inhibitors like osimertinib and gefitinib directly compete with ATP for binding in the active site of the kinase.
Signaling Pathway Inhibition
Both classes of inhibitors ultimately aim to block the downstream signaling cascades that drive tumor growth and survival.
Caption: EGFR signaling pathways inhibited by allosteric and ATP-competitive drugs.
This compound has been shown to significantly inhibit the phosphorylation of EGFR, as well as downstream effectors such as Akt and ERK1/2.[1][2][3][4][5] This blockade of critical signaling pathways ultimately leads to the inhibition of cell proliferation and induction of apoptosis in EGFR-mutant cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Homogeneous Time-Resolved Fluorescence (HTRF)-Based EGFR Enzymatic Assay
This assay is used to determine the in vitro inhibitory activity of compounds against EGFR kinase activity.
Caption: Workflow for an HTRF-based EGFR enzymatic assay.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant EGFR enzyme, biotinylated tyrosine kinase substrate, and ATP in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare serial dilutions of the test inhibitors.
-
Reaction Setup: In a low-volume 384-well plate, add the test inhibitor.
-
Enzyme Addition: Add the EGFR enzyme to each well and incubate briefly.
-
Initiate Reaction: Add a mixture of the biotinylated substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding HTRF detection reagents containing a europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.
-
Final Incubation: Incubate at room temperature to allow for binding of the detection reagents.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm and 665 nm. The ratio of these signals is proportional to the amount of substrate phosphorylation.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[13][14][15][16][17]
Protocol:
-
Cell Seeding: Seed EGFR-mutant cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitors and incubate for a specified period (e.g., 72 hours).
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Western Blot Analysis of EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins in response to inhibitor treatment.
Protocol:
-
Cell Treatment and Lysis: Culture EGFR-mutant cells and treat with inhibitors for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068), total EGFR, phosphorylated Akt, total Akt, phosphorylated ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Conclusion
This compound stands out as a highly potent, mutant-selective allosteric EGFR inhibitor with impressive activity against resistance mutations that challenge current ATP-competitive TKIs. Its distinct mechanism of action offers a valuable therapeutic strategy, either as a monotherapy or in combination with existing drugs, to improve outcomes for patients with EGFR-mutant NSCLC. The data and protocols presented in this guide provide a solid foundation for further research and development in this critical area of oncology.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. Overcoming drug resistance with EAI-432, an allosteric EGFR inhibitor for non-small cell lung cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 8. Dana-Farber Cancer Institute advances allosteric EGFR inhibitor EAI-432 | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. promega.com [promega.com]
- 17. youtube.com [youtube.com]
Unlocking Synergistic Potential: A Comparative Guide to JBJ-09-063 Hydrochloride in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
JBJ-09-063 hydrochloride, a fourth-generation mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), represents a significant advancement in targeting EGFR-driven malignancies. Its unique mechanism of action offers the potential for potent synergy when combined with conventional chemotherapy agents. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data, to illuminate its therapeutic promise in combination regimens.
Executive Summary
This compound demonstrates high potency against a range of EGFR mutations, including those conferring resistance to previous generations of tyrosine kinase inhibitors (TKIs). While direct preclinical data on its synergy with specific chemotherapy agents remains limited in publicly available literature, the established mechanism of action for EGFR inhibitors provides a strong rationale for their combined use with DNA-damaging agents. The primary mechanism underlying this synergy is the suppression of DNA damage repair pathways by EGFR inhibition, thereby enhancing the cytotoxic effects of chemotherapy. This guide will present the single-agent efficacy of this compound, compare it with the known synergistic effects of other EGFR inhibitors in combination with chemotherapy, and provide detailed experimental protocols and pathway diagrams to support further research.
Data Presentation
Table 1: In Vitro Potency of this compound as a Single Agent
| EGFR Mutation | IC₅₀ (nM) |
| L858R | 0.147[1] |
| L858R/T790M | 0.063[1] |
| L858R/T790M/C797S | 0.083[1] |
| LT/L747S | 0.396[1] |
Table 2: Comparative Synergy of EGFR Inhibitors with Chemotherapy Agents
| EGFR Inhibitor | Chemotherapy Agent | Cell Line | Effect | Reference |
| JBJ-09-063 | Cetuximab | Ba/F3 | IC₅₀ reduced from 50 nM (alone) to 6 nM (combination) | [1] |
| Erlotinib | Cisplatin | PC9, HCC827 | Synergistic cell death (CI = 0.45 and 0.98, respectively) | [2] |
| Gefitinib | Carboplatin + Pemetrexed | EGFR-mutated NSCLC | Improved overall survival in clinical trials | [3] |
Note: The data for Erlotinib and Gefitinib are provided to illustrate the synergistic potential of EGFR inhibitors with chemotherapy. Direct comparative data for this compound with these specific chemotherapy agents is not yet widely available.
Experimental Protocols
Cell Viability Assay for Combination Studies
Objective: To determine the synergistic effect of this compound and a chemotherapy agent (e.g., cisplatin) on the proliferation of non-small cell lung cancer (NSCLC) cell lines.
Methodology:
-
Cell Culture: Culture EGFR-mutant NSCLC cell lines (e.g., PC9, H1975) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: Prepare stock solutions of this compound and cisplatin in DMSO. Serially dilute the drugs to the desired concentrations in culture media.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with this compound alone, cisplatin alone, or a combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Assess cell viability using a commercial assay such as the Alamar Blue assay. Measure fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ values for each drug alone and in combination. Use the Combination Index (CI) method of Chou and Talalay to quantify synergy (CI < 1 indicates synergy).[2]
Apoptosis Assay
Objective: To evaluate the induction of apoptosis by this compound in combination with a chemotherapy agent.
Methodology:
-
Cell Treatment: Treat cells as described in the cell viability assay protocol.
-
Apoptosis Staining: After the treatment period (e.g., 48 hours), harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and points of intervention.
Caption: Experimental workflow for assessing synergy.
Mechanism of Synergy: EGFR Inhibition and DNA Damage Repair
The synergistic effect of EGFR inhibitors with DNA-damaging chemotherapy agents is primarily attributed to the role of EGFR signaling in the DNA damage response (DDR). Upon DNA damage induced by agents like cisplatin, key DDR proteins such as ATM and ATR are activated, initiating a cascade of events leading to cell cycle arrest and DNA repair.[4]
EGFR signaling has been shown to promote DNA repair, thereby conferring resistance to chemotherapy. EGFR can translocate to the nucleus and interact with DNA-dependent protein kinase (DNA-PK), a critical component of the non-homologous end joining (NHEJ) pathway for repairing double-strand breaks.[5] By inhibiting EGFR, this compound is hypothesized to suppress this pro-survival DNA repair signaling, leading to an accumulation of DNA damage and ultimately, enhanced cancer cell death when combined with chemotherapy. The inhibition of downstream pathways such as PI3K/AKT by JBJ-09-063 further contributes to this effect by downregulating anti-apoptotic signals.[1]
Conclusion
This compound is a potent, mutant-selective allosteric EGFR inhibitor with a strong potential for synergistic activity when combined with conventional chemotherapy. While direct preclinical data for such combinations are still emerging, the established role of EGFR signaling in DNA damage repair provides a solid mechanistic basis for this therapeutic strategy. The data and protocols presented in this guide are intended to facilitate further research into the synergistic potential of this compound, with the ultimate goal of developing more effective combination therapies for patients with EGFR-mutant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Erlotinib-Cisplatin Combination Inhibits Growth and Angiogenesis through c-MYC and HIF-1α in EGFR-Mutated Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. The epidermal growth factor receptor modulates DNA double-strand break repair by regulating non-homologous end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
Jbj-09-063 Hydrochloride: A Comparative Guide to its Cross-Resistance Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Jbj-09-063 hydrochloride's performance against other Epidermal Growth Factor Receptor (EGFR) inhibitors, with a focus on its cross-resistance profile. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Introduction to this compound
This compound is a potent, orally bioavailable, mutant-selective allosteric inhibitor of EGFR.[1][2] Unlike ATP-competitive inhibitors, Jbj-09-063 binds to a distinct allosteric site on the EGFR kinase domain. This unique mechanism of action allows it to be effective against EGFR mutations that confer resistance to other generations of tyrosine kinase inhibitors (TKIs).[3][4] Specifically, it has demonstrated significant activity against the T790M "gatekeeper" mutation and the C797S mutation, which are common mechanisms of resistance to first, second, and third-generation EGFR TKIs.[4][5]
Comparative Efficacy Against EGFR Mutants
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to first-generation (Gefitinib) and third-generation (Osimertinib) EGFR TKIs against various clinically relevant EGFR mutations.
| EGFR Mutation | Jbj-09-063 HCl IC50 (nM) | Gefitinib IC50 (nM) | Osimertinib IC50 (nM) |
| L858R | 0.147[1][6] | ~10-50 | ~1-15 |
| L858R/T790M | 0.063[1][6] | >1000 | ~1-15 |
| L858R/T790M/C797S | 0.083[1][6] | >1000 | >1000 |
| del19/T790M/C797S | - | >1000 | >1000 |
Data for Gefitinib and Osimertinib are compiled from multiple sources and represent approximate ranges.
As the data indicates, this compound maintains high potency against the double and triple EGFR mutations that render Gefitinib and Osimertinib ineffective.
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor, binding to a pocket distinct from the ATP-binding site of the EGFR kinase domain. This binding event modulates the conformation of the receptor, leading to the inhibition of its kinase activity. Consequently, the autophosphorylation of EGFR is blocked, which in turn inhibits the downstream pro-survival signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.[1][6]
Caption: EGFR signaling pathway inhibited by Jbj-09-063 HCl.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cross-resistance profile of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the cytotoxic effects of EGFR inhibitors on various non-small cell lung cancer (NSCLC) cell lines harboring different EGFR mutations.
Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., H1975 for L858R/T790M, or engineered Ba/F3 cells for specific mutations) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, gefitinib, and osimertinib in culture medium. Add the compounds to the respective wells and incubate for 72 hours.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: For MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis of EGFR Phosphorylation
This technique is employed to assess the inhibitory effect of the compounds on EGFR signaling.
Protocol:
-
Cell Lysis: Treat NSCLC cells with the inhibitors for a specified time (e.g., 2-4 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth until the average volume reaches a predetermined size (e.g., 100-150 mm³).
-
Drug Administration: Randomize the mice into treatment groups and administer the compounds (e.g., this compound, osimertinib) or vehicle control daily via oral gavage.
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when tumors reach a maximum allowed size or at the end of the study period. Tumors can be excised for further pharmacodynamic analysis (e.g., western blotting).
Caption: General experimental workflow for evaluating EGFR inhibitors.
Conclusion
This compound demonstrates a superior cross-resistance profile compared to earlier-generation EGFR TKIs. Its allosteric mechanism of action allows it to effectively inhibit EGFR harboring mutations that confer resistance to ATP-competitive inhibitors, including the challenging T790M and C797S mutations. The preclinical data strongly support its further investigation as a potential therapeutic agent for patients with advanced NSCLC who have developed resistance to current standard-of-care treatments.
References
Fourth-Generation EGFR Inhibitors: A Head-to-Head Comparison for Overcoming Resistance in NSCLC
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of emerging fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. We delve into their performance against clinically relevant mutations, supported by experimental data and detailed methodologies, to inform a deeper understanding of their potential in overcoming therapeutic resistance in Non-Small Cell Lung Cancer (NSCLC).
The landscape of targeted therapy for EGFR-mutated NSCLC has been revolutionized by the development of tyrosine kinase inhibitors (TKIs). However, the efficacy of first, second, and third-generation inhibitors is often limited by the emergence of resistance mutations, most notably the C797S mutation, which confers resistance to the widely used third-generation inhibitor, osimertinib.[1][2][3][4] This has spurred the development of a new wave of fourth-generation EGFR TKIs designed to address this critical unmet need.[3][5] This guide offers a head-to-head comparison of these next-generation inhibitors, focusing on their inhibitory activity against various EGFR mutations, particularly the challenging C797S triple mutation.
Comparative Efficacy of Fourth-Generation EGFR Inhibitors
The primary challenge for fourth-generation EGFR inhibitors is to effectively target the C797S mutation while maintaining activity against other common EGFR mutations and sparing wild-type (WT) EGFR to minimize toxicity.[1][6] The following tables summarize the available preclinical data for several leading fourth-generation EGFR inhibitors.
Biochemical Inhibitory Activity (IC50, nM)
| Inhibitor | Del19/T790M/C797S | L858R/T790M/C797S | Other Key Mutations | Wild-Type EGFR | Reference |
| BLU-945 | 15 (cellular) | 6 (cellular) | L858R/T790M: <1 (enzymatic) | >1000 (cellular) | [3][7] |
| TQB-3804 | 0.46 (enzymatic) | 0.13 (enzymatic) | Del19/T790M: 0.26 (enzymatic) | 1.07 (enzymatic) | [8][9] |
| BBT-176 | 1.79 (enzymatic) | 5.35 (enzymatic, L858R/C797S) | Del19/C797S: 4.36 (enzymatic) | - | [1][2] |
| BDTX-1535 | - | - | Potent against >50 uncommon mutations (avg IC50 <4nM) | >100-fold selectivity over WT | [10] |
| CCM-205 | 137 (cellular, Ba/F3 DTC) | 198 (cellular, Ba/F3 LTC) | L858R/T790M: 4.9 (Kd) | 577 (cellular) | [11][12] |
| CCM-308 | 40 (cellular, Ba/F3 DTC) | 61 (cellular, Ba/F3 LTC) | L858R/T790M: 1.2 (Kd) | 294 (cellular) | [11][12] |
| JBJ-04-125-02 | - | - | L858R/T790M: 0.26 (enzymatic) | - | [13][14] |
| JIN-A02 | Dose-dependent inhibition | Dose-dependent inhibition | High selectivity over WT | High selectivity over WT | [15] |
| H002 | Significant inhibitory effects | Significant inhibitory effects | Broad spectrum against single, double, and triple mutants | High selectivity | [5][16] |
DTC: Del19/T790M/C797S; LTC: L858R/T790M/C797S
Cellular Antiproliferative Activity (IC50, nM)
| Inhibitor | Ba/F3 (Del19/T790M/C797S) | Ba/F3 (L858R/T790M/C797S) | Other Cell Lines | Reference |
| BLU-945 | 15 | 6 | - | [3][17] |
| TQB-3804 | 26.8 (Ba/F3 d746-750/T790M/C797S) | - | NCI-H1975 (L858R/T790M): 163 | [8] |
| BBT-176 | 49 | 202 | Ba/F3 (Del19/C797S): 42 | [1][2][4][18] |
| CCM-205 | 137 | - | PC9 DTC: 1020 | [11][12] |
| CCM-308 | 40 | - | PC9 DTC: 220 | [11][12] |
| JBJ-04-125-02 | Potent inhibition | Potent inhibition | H1975 (L858R/T790M): low nM | [14][19] |
Mechanism of Action and Clinical Development
Fourth-generation EGFR inhibitors can be broadly classified into two categories based on their binding mechanism: ATP-competitive and allosteric inhibitors.[1][6]
-
ATP-competitive inhibitors , such as BBT-176, are designed to bind to the ATP-binding pocket of the EGFR kinase domain, even in the presence of the C797S mutation.[2]
-
Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the kinase.[6]
Many of these promising candidates are currently in early-stage clinical trials to evaluate their safety, tolerability, and preliminary efficacy in patients with advanced EGFR-mutated NSCLC who have progressed on prior TKI therapies.[20][21]
| Inhibitor | Mechanism of Action | Clinical Trial Identifier |
| BLU-945 | Reversible, ATP-competitive | NCT04862780 |
| TQB-3804 | ATP-competitive | NCT04128085 |
| BBT-176 | Reversible, ATP-competitive | NCT04820023 |
| BDTX-1535 | Irreversible, Covalent | NCT05256290 |
| JIN-A02 | Reversible | NCT05394831 |
| H002 | - | NCT05552781, NCT05555212 |
| JBJ-04-125-02 | Allosteric | - |
Visualizing EGFR Signaling and Experimental Workflows
To better understand the context of fourth-generation EGFR inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating these compounds.
Figure 1. Simplified EGFR signaling pathway and the point of intervention for fourth-generation TKIs.
Figure 2. General experimental workflow for the preclinical evaluation of fourth-generation EGFR inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of fourth-generation EGFR inhibitors. Specific details may vary between studies.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified EGFR kinase variants.
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant EGFR kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP is prepared in a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).[22]
-
Inhibitor Addition: Serial dilutions of the test inhibitor are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).[22]
-
ADP Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent such as ADP-Glo™. This involves converting the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[22]
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.
Cell Viability Assay (e.g., MTT, CellTiter-Glo®)
Objective: To assess the antiproliferative effect of an inhibitor on cancer cell lines harboring specific EGFR mutations.
Methodology:
-
Cell Seeding: Cancer cells (e.g., Ba/F3 cells engineered to express mutant EGFR) are seeded in 96-well plates and allowed to adhere overnight.[23]
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor and incubated for a period of time (e.g., 72 hours).[23]
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow tetrazolium salt to purple formazan crystals. The crystals are then solubilized, and the absorbance is measured.[23][24]
-
CellTiter-Glo® Assay: A reagent containing a thermostable luciferase is added to the wells to measure the amount of ATP present, which is an indicator of metabolically active cells. The resulting luminescent signal is proportional to the number of viable cells.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are determined by plotting cell viability against the inhibitor concentration.
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Model Establishment: Human NSCLC cells with specific EGFR mutations or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
The Path Forward
The development of fourth-generation EGFR inhibitors represents a significant step forward in addressing the challenge of acquired resistance in EGFR-mutated NSCLC. The preclinical data for compounds like BLU-945, TQB-3804, and BBT-176 are promising, demonstrating potent activity against the C797S mutation. As these and other next-generation inhibitors progress through clinical trials, their safety profiles and clinical efficacy will become clearer, potentially offering a new standard of care for patients who have exhausted currently available targeted therapies. The continued focus on developing inhibitors with high potency against a broad range of resistance mutations, favorable selectivity, and good central nervous system penetration will be crucial for improving outcomes for patients with this challenging disease.
References
- 1. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biospace.com [biospace.com]
- 6. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. youtube.com [youtube.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ascopubs.org [ascopubs.org]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. researchgate.net [researchgate.net]
- 18. snu.elsevierpure.com [snu.elsevierpure.com]
- 19. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - Su - Translational Cancer Research [tcr.amegroups.org]
- 22. promega.com.cn [promega.com.cn]
- 23. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
Evaluating Jbj-09-063 Hydrochloride Efficacy in Osimertinib-Resistant Models: A Comparative Analysis
A comprehensive evaluation and comparison of Jbj-09-063 hydrochloride's efficacy in osimertinib-resistant non-small cell lung cancer (NSCLC) models is not possible at this time due to a lack of publicly available research and experimental data.
Extensive searches for scientific literature, including preclinical studies, clinical trials, and conference proceedings, did not yield any specific data on the biological activity or therapeutic efficacy of this compound. The compound is listed by several chemical suppliers, but no associated research publications detailing its mechanism of action or its effects in any cancer models, including those resistant to osimertinib, were found.
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is highly effective against EGFR-mutated NSCLC, including tumors with the T790M resistance mutation. However, acquired resistance to osimertinib inevitably develops through various mechanisms, such as the emergence of new EGFR mutations (e.g., C797S) or the activation of bypass signaling pathways. The development of novel therapeutic agents to overcome this resistance is an area of active research.
For a compound like this compound to be evaluated and compared, a series of preclinical experiments would be required. The following sections outline the typical experimental workflow and data needed for such a comparison, which are currently unavailable for this specific compound.
Hypothetical Experimental Protocols for Efficacy Evaluation
Should data for this compound become available, the following experimental methodologies would be essential for a thorough evaluation against other therapies in osimertinib-resistant models.
1. Cell Viability and Proliferation Assays:
-
Objective: To determine the cytotoxic and anti-proliferative effects of the compound on osimertinib-resistant NSCLC cell lines.
-
Method: Osimertinib-resistant cell lines (e.g., H1975, PC-9/GR) would be treated with a dose range of this compound for 72 hours. Cell viability would be measured using assays such as MTT or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) would then be calculated and compared to that of other relevant inhibitors.
2. Western Blot Analysis for Target Engagement and Pathway Modulation:
-
Objective: To investigate if this compound inhibits the intended molecular target and downstream signaling pathways.
-
Method: Resistant cells would be treated with the compound for a short period (e.g., 2-6 hours). Cell lysates would be collected and subjected to western blotting to assess the phosphorylation status of key proteins in the relevant signaling pathways (e.g., EGFR, AKT, ERK).
3. In Vivo Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method: Osimertinib-resistant NSCLC cells would be implanted into immunocompromised mice. Once tumors are established, mice would be treated with this compound, a vehicle control, and potentially a comparator drug. Tumor volume and body weight would be monitored over time. At the end of the study, tumors would be excised for further analysis.
Data Presentation for Comparative Analysis
All quantitative data from these experiments would be summarized in tables for easy comparison. Below are examples of how this data would be presented.
Table 1: In Vitro IC50 Values in Osimertinib-Resistant Cell Lines
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) |
|---|---|---|---|
| This compound | H1975 | L858R/T790M | Data N/A |
| Comparator A | H1975 | L858R/T790M | Value |
| Comparator B | H1975 | L858R/T790M | Value |
| This compound | PC-9/GR | ex19del/T790M | Data N/A |
| Comparator A | PC-9/GR | ex19del/T790M | Value |
| Comparator B | PC-9/GR | ex19del/T790M | Value |
Table 2: In Vivo Efficacy in Osimertinib-Resistant Xenograft Model
| Treatment Group | Dosing Regimen | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | Daily | Value | 0% |
| This compound | Dose mg/kg, Daily | Data N/A | Data N/A |
| Comparator A | Dose mg/kg, Daily | Value | Value |
Visualizing Key Concepts
Diagrams are crucial for illustrating complex biological pathways and experimental designs. Below are examples of diagrams that would be generated if data were available.
Caption: Hypothetical targeting of the EGFR signaling pathway by this compound in comparison to osimertinib.
Caption: Standard workflow for evaluating the in vivo efficacy of an experimental compound in a xenograft model.
Assessing Jbj-09-063 Hydrochloride's Impact on EGFR Dimerization: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of Jbj-09-063 hydrochloride with other classes of Epidermal Growth Factor Receptor (EGFR) inhibitors, focusing on their respective impacts on receptor dimerization. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the unique mechanism of Jbj-09-063.
Executive Summary
The activation of EGFR is a critical step in various signaling pathways that regulate cell proliferation and survival. A prerequisite for its activation is the formation of receptor dimers (homodimers or heterodimers), which facilitates the autophosphorylation of the intracellular tyrosine kinase domain. Disrupting this dimerization event is a key strategy in cancer therapy.
Jbj-09-063 is a potent, mutant-selective, allosteric inhibitor of EGFR.[1][2][3] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs) or monoclonal antibodies that block the extracellular domain, Jbj-09-063 binds to an allosteric site on the EGFR kinase domain. A crucial characteristic of its mechanism is that its inhibitory potency is antagonized by EGFR dimerization.[4] EGFR dimerization induces an active conformation of the kinase domains which closes the allosteric pocket, thereby hindering the binding of Jbj-09-063.[4] This unique interaction with the receptor's conformational state sets it apart from other EGFR-targeted therapies.
This guide will compare this compound against three classes of inhibitors:
-
ATP-Competitive Tyrosine Kinase Inhibitors (TKIs) like Gefitinib and Osimertinib.
-
Monoclonal Antibodies (mAbs) like Cetuximab.
-
Direct Dimerization Inhibitors like NSC56452.
Comparison of Inhibitor Mechanisms and Efficacy
The following tables summarize the key differences in the mechanism of action and potency of Jbj-09-063 and its alternatives.
Table 1: Mechanism of Action on EGFR Dimerization
| Inhibitor Class | Example(s) | Binding Site | Primary Mechanism on Dimerization |
| Allosteric Inhibitor | Jbj-09-063 HCl | Intracellular Allosteric Pocket on Kinase Domain | Binds preferentially to the inactive, monomeric conformation. Dimerization antagonizes inhibitor binding.[4] |
| ATP-Competitive TKIs | Gefitinib, Osimertinib | Intracellular ATP-binding site on Kinase Domain | Inhibit the kinase activity of the active dimer. Some TKIs (e.g., Gefitinib) can induce or stabilize inactive dimers.[5][6][7][8] |
| Monoclonal Antibodies | Cetuximab | Extracellular Domain III | Sterically hinders the conformational change required for dimerization and can block ligand binding.[9][10][11] |
| Dimerization Inhibitor | NSC56452 | Extracellular Dimerization Interface | Directly blocks EGF-stimulated dimer formation.[12] |
Table 2: Comparative Potency (IC50) Against EGFR Mutants
| Inhibitor | EGFR L858R | EGFR L858R/T790M | EGFR L858R/T790M/C797S |
| Jbj-09-063 HCl | 0.147 nM [2][13][14] | 0.063 nM [2][13][14] | 0.083 nM [2][13][14] |
| Osimertinib | Potent | Potent (<15 nM)[15] | Resistant[15] |
| Gefitinib | Potent | Resistant | Resistant |
| Cetuximab | Effective (for dimerization-dependent mutants)[16] | Partially Effective to Ineffective[16] | Activity depends on dimerization-dependence |
| NSC56452 | ~0.4 µM (inhibition of autophosphorylation)[12] | Not Reported | Not Reported |
Data for Osimertinib and Gefitinib are widely established in literature; specific comparable IC50 values vary by assay conditions.
Experimental Protocols
To assess the impact of inhibitors on EGFR dimerization, several key experiments are employed. Below are detailed methodologies for common assays.
Chemical Cross-linking with BS3 followed by Western Blot
This method directly visualizes receptor dimers by covalently linking them, resulting in a molecular weight shift detectable by Western blot.
Protocol:
-
Cell Culture: Plate cells (e.g., A431, HeLa) and grow to 80-90% confluency.
-
Serum Starvation: Deprive cells of serum for 12-24 hours to reduce basal EGFR activation.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired concentration of Jbj-09-063 or other inhibitors for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: Stimulate cells with EGF (e.g., 100 ng/mL) for 5-15 minutes on ice. This allows for ligand binding and dimerization while preventing receptor endocytosis.[17] An unstimulated control is essential.
-
Cross-linking: Wash cells with ice-cold PBS. Add the membrane-impermeable cross-linker Bis(sulfosuccinimidyl)suberate (BS3) to a final concentration of 1-3 mM in PBS and incubate for 30 minutes on ice.[12][17][18]
-
Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., 20-50 mM Tris-HCl or 250 mM Glycine) for 15 minutes on ice.[18]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 25 µg) on a low-percentage (e.g., 4-10%) Tris-glycine gel to resolve high molecular weight proteins.[17]
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against total EGFR.
-
Detect with a secondary HRP-conjugated antibody and chemiluminescence.
-
-
Analysis: Quantify the band intensities for the EGFR monomer (~170 kDa) and the dimer (~340 kDa).[17] Compare the dimer-to-monomer ratio across different treatment conditions.
Proximity Ligation Assay (PLA)
PLA allows for the in-situ visualization and quantification of protein-protein interactions, such as EGFR dimerization, within fixed cells.
Protocol:
-
Cell Preparation: Grow cells on coverslips, apply inhibitor treatments and EGF stimulation as described above.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block with a solution provided in the PLA kit (e.g., Duolink®) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with two primary antibodies raised in different species that both target EGFR.
-
PLA Probe Ligation: Add PLA probes, which are secondary antibodies conjugated with unique DNA oligonucleotides. If the probes are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.
-
Amplification: Add a DNA polymerase to perform rolling-circle amplification of the circular DNA template.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA, creating a distinct fluorescent spot for each dimerization event.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The number of fluorescent spots per cell corresponds to the level of EGFR dimerization. Quantify the spots using image analysis software.
Visualizations
The following diagrams illustrate the key pathways and mechanisms discussed.
Caption: EGFR Signaling Pathway Activation.
Caption: Comparative Mechanisms of EGFR Inhibitors.
Caption: Workflow for BS3 Cross-linking Assay.
References
- 1. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Constitutive EGFR Kinase Dimer to Study Inhibitor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gefitinib targets EGFR dimerization and ERK1/2 phosphorylation to inhibit pleural mesothelioma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Structural basis for inhibition of the epidermal growth factor receptor by cetuximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Molecular mechanisms of resistance to the EGFR monoclonal antibody cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TARGETING THE DIMERIZATION OF EPIDERMAL GROWTH FACTOR RECEPTORS WITH SMALL-MOLECULE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cetuximab response of lung cancer-derived EGF receptor mutants is associated with asymmetric dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4.6. EGFR Dimerization Assay [bio-protocol.org]
Safety Operating Guide
Personal protective equipment for handling Jbj-09-063 hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Personal Protective Equipment (PPE), Safe Handling Protocols, and Disposal Procedures for Jbj-09-063 Hydrochloride.
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent, mutant-selective allosteric EGFR inhibitor. Adherence to these protocols is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to mitigate risks of exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Offers good resistance to a range of chemicals and provides a clear indication of tears or punctures.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashes. | Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator (e.g., FFP2/FFP3) | Recommended for handling the powder form to prevent inhalation of fine particles.[2][3] |
| Protective Clothing | Laboratory coat | Provides a removable barrier to protect personal clothing from contamination. |
Safe Handling Protocol
Engineering Controls: All handling of this compound powder should be performed in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Carefully weigh the required amount of this compound powder within the fume hood.
-
Use appropriate tools (e.g., spatula, weighing paper) to minimize dust generation.
-
Prepare stock solutions by slowly adding the powder to the solvent to avoid splashing.
-
-
During Use:
-
Keep containers of this compound sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
For large spills, evacuate the area and contact the appropriate emergency response team.
-
Disposal Plan
This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is critical to prevent environmental contamination.
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., used gloves, weighing paper, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste (e.g., unused solutions) should be collected in a separate, sealed, and labeled hazardous waste container.
-
-
Disposal Route:
-
Dispose of all this compound waste through an approved hazardous waste disposal facility.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visual Workflow Guides
To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
